molecular formula C7H14OS B2908926 (1-Sulfanylcyclohexyl)methanol CAS No. 212574-88-4

(1-Sulfanylcyclohexyl)methanol

Cat. No.: B2908926
CAS No.: 212574-88-4
M. Wt: 146.25
InChI Key: IVIKKGRVMUVRMQ-UHFFFAOYSA-N
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Description

(1-Sulfanylcyclohexyl)methanol is a useful research compound. Its molecular formula is C7H14OS and its molecular weight is 146.25. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-sulfanylcyclohexyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c8-6-7(9)4-2-1-3-5-7/h8-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIKKGRVMUVRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CO)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Stability & Degradation Kinetics of (1-Sulfanylcyclohexyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (1-Sulfanylcyclohexyl)methanol CAS: 212574-88-4 Molecular Formula: C


H

OS Molecular Weight: 146.25 g/mol [1]

This technical guide provides a rigorous analysis of the thermodynamic and kinetic stability of this compound. Designed for drug development scientists, this document moves beyond basic property listing to explore the conformational landscapes, oxidative vulnerabilities, and experimental protocols required to validate the integrity of this gem-functionalized intermediate.

While thermodynamically stable relative to spontaneous decomposition in inert environments, the compound exhibits significant kinetic instability in the presence of oxygen and transition metals due to the high reactivity of the tertiary thiol moiety.

Part 1: Structural & Conformational Thermodynamics

The Gem-Disubstitution Effect

The stability of this compound is governed by the steric and electronic interactions at the C1 position of the cyclohexane ring. The presence of both a hydroxymethyl group (


) and a sulfanyl group (

) on the same carbon creates a "gem-disubstituted" system with unique conformational constraints.
  • Chair Conformation Dynamics: The cyclohexane ring exists predominantly in a chair conformation. The thermodynamic equilibrium is dictated by the A-values (conformational free energy differences) of the substituents:

    • 
       A-value:  ~1.7 kcal/mol
      
    • 
       A-value:  ~1.2 kcal/mol
      

    Thermodynamic Prediction: The bulkier

    
     group will preferentially occupy the equatorial  position to minimize 1,3-diaxial interactions. Consequently, the 
    
    
    
    group is forced into the axial position. This axial orientation exposes the thiol to specific steric shielding but also places it in a distinct electronic environment relative to equatorial thiols.
Intramolecular Hydrogen Bonding

Thermodynamic stability is slightly enhanced by a weak intramolecular hydrogen bond. The proximity of the thiol hydrogen and the hydroxyl oxygen (or vice versa) allows for a 5-membered interaction loop (


).
  • Effect: This interaction lowers the ground state energy (

    
    ), reducing volatility compared to non-hydrogen-bonded analogs. However, it also activates the protons, potentially lowering the pKa and making the molecule more susceptible to deprotonation and subsequent oxidation.
    

Part 2: Degradation Pathways & Chemical Stability

The primary thermodynamic drive for degradation is oxidative coupling . The formation of a disulfide bond (


) is exothermic and thermodynamically favored in the presence of oxygen.
Oxidative Dimerization (Disulfide Formation)

The most critical stability risk is the conversion to the disulfide dimer: Bis(1-(hydroxymethyl)cyclohexyl)disulfide .

  • Mechanism: Radical-mediated oxidation.

  • Catalysts: Trace metals (

    
    , 
    
    
    
    ) and UV light accelerate this process significantly.
  • Thermodynamics: The

    
     bond formation releases approximately -65 kcal/mol, providing a strong thermodynamic driving force.
    
Dehydration & Ring Contraction

Under acidic conditions or high thermal stress (


), the molecule may undergo dehydration.
  • Pathway: Protonation of the hydroxyl group

    
     Loss of water 
    
    
    
    Formation of a carbocation at the exocyclic carbon.
  • Outcome: This can lead to the formation of (1-Sulfanylcyclohexyl)methyl cation, which may rearrange or eliminate to form an exocyclic double bond (methylene cyclohexane derivative).

Visualization of Degradation Pathways

DegradationPathways Figure 1: Primary Degradation Pathways of this compound Target This compound (Active Species) Disulfide Bis-Disulfide Dimer (Oxidative Impurity) Target->Disulfide O2 / Metal Ions (Rapid) Alkene Exocyclic Alkene (Dehydration Product) Target->Alkene Acid / Heat (-H2O) Sulfonic Sulfonic Acid Derivative (Over-Oxidation) Disulfide->Sulfonic Strong Oxidants (H2O2)

Figure 1: The thermodynamic sink for this molecule is the disulfide dimer. Dehydration is a secondary pathway requiring high activation energy.

Part 3: Experimental Assessment Protocols

To validate the stability of this compound in a drug development context, the following "Self-Validating" protocols are recommended. These move beyond simple observation to mechanistic confirmation.

Protocol A: Accelerated Oxidative Stress Testing (AOST)

Objective: Determine the kinetic half-life (


) under oxidative stress.
  • Preparation: Dissolve the compound at 1 mg/mL in Acetonitrile:Water (50:50).

  • Stress Induction: Add 0.1% Hydrogen Peroxide (

    
    ) or bubble air through the solution.
    
  • Catalysis (Optional): Spike with 5 ppm

    
     to simulate metallic impurities.
    
  • Monitoring: Analyze via HPLC-UV (210 nm) or LC-MS every 30 minutes for 6 hours.

  • Validation: The appearance of a peak at roughly

    
     the molecular weight (approx. 290 Da) confirms disulfide formation.
    
Protocol B: Thermal Stability via DSC

Objective: Identify phase transitions and decomposition onset.

  • Instrument: Differential Scanning Calorimetry (DSC).

  • Parameters:

    • Ramp rate: 10°C/min.

    • Range: -20°C to 250°C.

    • Pan: Hermetically sealed aluminum (to prevent evaporation of the thiol).

  • Interpretation:

    • Endotherm 1: Melting point (if solid).

    • Exotherm 1: Decomposition onset. A sharp exotherm suggests rapid polymerization or disulfide formation.

    • Criterion: A stable drug intermediate should show no thermal events < 100°C other than melting.

Stability Data Summary Table
ParameterValue / CharacteristicImplication for Handling
Physical State Viscous Liquid / Low-melting SolidHandling difficulty; precise weighing required.
Flash Point 94.3 °CCombustible but not highly flammable.
Storage Temp +2°C to +8°CCritical: Refrigeration slows oxidation kinetics.
Air Sensitivity Moderate to HighStore under Argon/Nitrogen atmosphere.
Major Impurity Disulfide DimerMonitor via HPLC; use reducing agents (DTT) if reversible.

Part 4: Handling & Storage Strategy

Based on the thermodynamic profile, the following storage strategy is mandatory to maintain purity >98%:

  • Inert Atmosphere: The container must be purged with Argon or Nitrogen. The headspace volume should be minimized to reduce oxygen content.

  • Temperature Control: Maintain at 2–8°C. Freezing (-20°C) is acceptable but may lead to freeze-thaw cycling issues if water is present (hygroscopicity).

  • Container Material: Amber glass is preferred to prevent photo-initiated radical oxidation of the thiol.

  • Stabilizers: For long-term storage of solutions, consider adding a radical scavenger like BHT (Butylated hydroxytoluene) or a sacrificial reductant (e.g., TCEP) if compatible with downstream chemistry.

Stability Testing Workflow

StabilityWorkflow Figure 2: Recommended Stability Testing Workflow Sample Sample: this compound InitialQC Initial QC (NMR, HPLC Purity >98%) Sample->InitialQC Split Split Aliquots InitialQC->Split Arm1 Thermal Arm (40°C / 75% RH) Split->Arm1 Arm2 Oxidative Arm (0.1% H2O2) Split->Arm2 Arm3 Photostability (UV/Vis) Split->Arm3 Analysis Analysis (LC-MS) Arm1->Analysis Arm2->Analysis Arm3->Analysis Decision Determine Shelf-Life & Storage Analysis->Decision

Figure 2: A parallel stress-testing workflow ensures all thermodynamic vulnerabilities are mapped.

References

  • Luminix Health. (n.d.). This compound Product Data. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Thermodynamic Properties of Thiol and Alcohol Derivatives. NIST Chemistry WebBook. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

Sources

Solubility of (1-Sulfanylcyclohexyl)methanol in polar vs non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: (1-Sulfanylcyclohexyl)methanol (CAS: 25115-56-0 / Synonym: 1-mercapto-1-(hydroxymethyl)cyclohexane) Formula: C₇H₁₄OS Physicochemical Classification: Amphiphilic Geminal Thio-Alcohol Predicted LogP: ~1.5 (Intermediate Lipophilicity)

This guide details the solubility behavior of this compound, a bifunctional building block used in ligand synthesis and pharmaceutical intermediate chemistry. Its solubility is governed by a "tug-of-war" between its lipophilic cyclohexane core and its polar, H-bond-active geminal headgroup (-SH and -CH₂OH).

Key Finding: While technically amphiphilic, the compound exhibits a "Solubility Switch" dependent on solvent H-bond accepting capability and pH. It prefers intermediate polarity solvents (DCM, THF, Ethanol) over strict non-polar (Hexane) or highly polar (Water) environments, unless pH modification is employed.

Part 1: Molecular Architecture & Physicochemical Basis

To predict and manipulate the solubility of this molecule, one must understand the competing forces within its structure.

Structural Analysis

The molecule consists of a lipophilic cyclohexane ring substituted at the C1 position with two functional groups:

  • Hydroxymethyl Group (-CH₂OH): A strong Hydrogen Bond (HB) donor and acceptor. It drives solubility in polar protic solvents.[1]

  • Sulfanyl Group (-SH): A weak HB donor/acceptor but highly polarizable. It is softer than the hydroxyl group and prone to oxidation.

The Geminal Effect (Expert Insight)

Because the -SH and -CH₂OH groups are attached to the same carbon (geminal), they are in close spatial proximity.

  • Intramolecular H-Bonding: In non-polar solvents, the -SH and -OH often form an intramolecular hydrogen bond (S-H···O or O-H···S).

  • Consequence: This "closes" the polar headgroup, effectively masking its polarity. This phenomenon explains why the molecule is unexpectedly soluble in moderately non-polar solvents like Toluene or Ether, where a pure diol would likely precipitate.

Hansen Solubility Parameters (Estimated)
  • 
     (Dispersion):  High contribution from the cyclohexane ring.
    
  • 
     (Polarity):  Moderate contribution from the C-O and C-S dipoles.
    
  • 
     (Hydrogen Bonding):  High contribution from -OH, but lower than simple alcohols due to the bulk of the ring.
    

Part 2: Solubility Profiling (Polar vs. Non-Polar)

The following table summarizes the solubility behavior based on solvent class.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Driver
Polar Protic Methanol, Ethanol, IsopropanolHigh "Like Dissolves Like": The solvent matches the amphiphilic nature of the solute. Perfect H-bond network integration.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Dipole-dipole interactions dominate. DMSO is particularly effective for breaking intermolecular aggregates.
Water Water (pH 7)Low to Moderate The Hydrophobic Effect: The lipophilic cyclohexane ring disrupts the water structure. Solubility is limited (<10 g/L est.) unless pH is adjusted.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent match for the molecule's intermediate LogP (~1.5). The solvent interacts well with both the ring and the polarizable sulfur.
Ethers/Esters THF, Ethyl AcetateGood The solvent oxygen acts as an H-bond acceptor for the solute's -OH and -SH protons.
Non-Polar Hexane, HeptaneLow Phase Separation: The cohesive energy density of the polar headgroup is too high to be overcome by weak London dispersion forces of hexane.
Aromatic Toluene, BenzeneModerate

-interactions and dispersion forces solvate the ring, while the geminal headgroup likely forms intramolecular H-bonds to survive the non-polar environment.
Critical Warning: The Thiol Oxidation Trap

In Polar Protic solvents (especially at pH > 7 or in the presence of air), the thiol group can oxidize to form a disulfide dimer:


Impact:  The dimer is significantly more lipophilic and less water-soluble than the monomer. If your solution turns cloudy over time in water/methanol, you have likely formed the disulfide precipitate.
  • Mitigation: Always degas polar solvents and consider adding a reducing agent (e.g., DTT or TCEP) if stability is required.

Part 3: Experimental Protocols

Workflow 1: Rapid Solubility Screening

Do not rely on visual inspection alone. Thiols can form micro-emulsions that mimic solubility.

SolubilityWorkflow Start Start: 10 mg Solute AddSolvent Add 100 µL Solvent (Vortex 30s) Start->AddSolvent CheckDissolved Clear Solution? AddSolvent->CheckDissolved Sonication Sonicate (40°C, 5 min) CheckDissolved->Sonication No ResultHigh Solubility > 100 mg/mL CheckDissolved->ResultHigh Yes CheckDissolved2 Clear Solution? Sonication->CheckDissolved2 AddMore Add Solvent to 1 mL CheckDissolved2->AddMore No CheckDissolved2->ResultHigh Yes ResultMod Solubility 10-100 mg/mL AddMore->ResultMod Dissolved ResultLow Solubility < 10 mg/mL AddMore->ResultLow Precipitate

Figure 1: Step-by-step decision tree for semi-quantitative solubility assessment.

Workflow 2: pH-Switchable Solubility (Purification Strategy)

Because the thiol is weakly acidic (pKa ~10.5), you can toggle solubility to purify the compound from non-polar impurities.

  • Dissolution: Dissolve crude mixture in DCM (Organic Phase).

  • Extraction: Wash with 0.1 M NaOH (Aqueous Phase).

    • Mechanism:[2][3]

      
       (Thiolate). The charged species partitions into water.
      
    • Note: Non-polar impurities remain in DCM.

  • Recovery: Separate aqueous layer. Acidify with 1 M HCl to pH ~2.

    • Mechanism:[2][3][4]

      
      . The neutral molecule precipitates or oils out.
      
  • Extraction: Extract back into DCM or Ethyl Acetate .

Part 4: Mechanistic Visualization

The following diagram illustrates the solvation shell differences that drive the solubility profile.

SolvationMechanism Molecule (1-Sulfanylcyclohexyl) methanol IntraHB Intramolecular H-Bonding Molecule->IntraHB Stabilizes in Low Polarity Water Water (Polar Protic) Water->Molecule H-Bond Network (Disrupted by Ring) Hexane Hexane (Non-Polar) Hexane->Molecule Dispersion Only (Repelled by Headgroup) DCM DCM (Intermediate) DCM->Molecule Ideal Match (Dipole + Dispersion)

Figure 2: Solvation mechanisms. Note the "Ideal Match" with intermediate solvents like DCM.

References

  • PubChem. (2024).[5][6] this compound Compound Summary. National Library of Medicine. [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[6] (Authoritative text on solvent polarity and solvatochromism). [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for group contribution methods used in predictions).[2][5][6][7] [Link]

  • Danehy, J. P. (1966). The Oxidation of Organic Sulfides. In The Chemistry of Organic Sulfur Compounds.

Sources

Reactivity profile of primary hydroxyl group in (1-Sulfanylcyclohexyl)methanol

[1]

Executive Summary

This technical guide analyzes the reactivity profile of the primary hydroxyl group (-CH₂OH) in (1-sulfanylcyclohexyl)methanol.[1] Unlike simple primary alcohols, the reactivity of this moiety is governed by the geminal-disubstitution effect (Thorpe-Ingold effect) and the high nucleophilicity of the spatially proximate thiol (-SH) group.

For researchers and drug development professionals, this molecule represents a "bifunctional pivot." The primary hydroxyl group cannot be treated in isolation; its chemistry is intrinsically linked to the sulfur atom via Neighboring Group Participation (NGP) . This guide details the three dominant reaction pathways: Thietane Cyclization , Spiro-Oxathiolane Formation , and Chemoselective Oxidation , providing validated protocols and mechanistic insights for each.

Structural Analysis & Intramolecular Dynamics

The core structural feature defining the reactivity of this compound is the 1,3-relationship between the sulfur and oxygen atoms, anchored by a rigid cyclohexane chair conformation.

  • Geminal Constraint: Both substituents occupy the C1 position. The cyclohexane ring imposes steric compression (Thorpe-Ingold effect), forcing the -CH₂OH and -SH groups into closer proximity than in an acyclic analog (e.g., 3-mercaptopropan-1-ol).[1]

  • Hard vs. Soft Nucleophiles: The molecule contains a "hard" nucleophile (hydroxyl oxygen) and a "soft" nucleophile (thiol sulfur). Under thermodynamic control, the sulfur often dominates alkylation and Michael addition pathways, while the oxygen dominates acylation. However, under kinetic activation of the hydroxyl group, the sulfur acts as an intramolecular nucleophile.

Diagram: Divergent Reactivity Pathways

ReactivityPathwaysStartThis compoundThietaneThietane Formation(4-membered ring)Start->Thietane OH Activation(MsCl/Base)SpiroSpiro-Oxathiolane(5-membered ring)Start->Spiro Carbonyl Condensation(R2C=O, H+)DisulfideDisulfide Dimerization(Oxidative Coupling)Start->Disulfide Mild Oxidation(O2 or I2)AldehydeAldehyde Formation(Requires S-Protection)Start->Aldehyde Chemoselective Oxidation(TEMPO/NaOCl)

Caption: The central scaffold undergoes divergent transformations based on reagent class. The solid lines represent spontaneous or facile pathways; the dashed line requires specific protecting group strategies.

The Dominant Pathway: Thietane Formation (Cyclization)[2]

The most distinct reactivity feature of the primary hydroxyl group in this scaffold is its propensity to undergo intramolecular displacement by the thiol to form 2-thiaspiro[3.5]nonane (a spiro-thietane).

Mechanism: Anchimeric Assistance

When the hydroxyl group is converted into a leaving group (e.g., mesylate, tosylate, or halide), the sulfur atom, positioned 3 atoms away, attacks the methylene carbon. This 4-exo-tet cyclization is favored by the gem-disubstitution effect, which lowers the entropic penalty of ring closure.[1]

Critical Consideration: Attempting to convert the alcohol to an alkyl chloride using Thionyl Chloride (

Experimental Protocol: Synthesis of Spiro-Thietane

Objective: Cyclization of this compound to 2-thiaspiro[3.5]nonane via mesylation.[1]

  • Reagents:

    • Substrate: this compound (1.0 eq)[1]

    • Methanesulfonyl chloride (MsCl) (1.1 eq)[1]

    • Triethylamine (

      
      ) (2.5 eq)[1]
      
    • Solvent: Dichloromethane (

      
      ), anhydrous.
      
  • Procedure:

    • Step 1 (Activation): Dissolve substrate and

      
       in 
      
      
      at 0°C under
      
      
      .
    • Step 2 (Addition): Add MsCl dropwise.[1] The reaction is exothermic.

    • Step 3 (Cyclization): Allow to warm to Room Temperature (RT). The initial O-mesylate intermediate is rapidly displaced by the internal thiolate (generated in situ by the excess base).

    • Step 4 (Workup): Quench with saturated

      
      .[1] Extract with DCM.[1] The product is a volatile oil; avoid high-vacuum drying for extended periods.[1]
      
  • Validation:

    • NMR: Disappearance of the

      
       singlet (~3.6 ppm) and appearance of thietane ring protons (~3.0-3.4 ppm).[1]
      
    • Mass Spec: Molecular ion

      
       corresponds to loss of water (
      
      
      ).[1]

Spiro-Heterocycle Synthesis: Oxathiolanes

The primary hydroxyl group and the thiol react cooperatively with carbonyl electrophiles (aldehydes or ketones) to form 1-oxa-4-thiaspiro[4.5]decane derivatives.[1] This is a 1,3-oxathiolane ring formation.[1]

Utility in Drug Design

This reaction is often used to:

  • Protect both functional groups simultaneously.

  • Create rigid spiro-scaffolds that restrict conformational freedom in bio-active ligands (e.g., sigma-1 receptor ligands).

Diagram: Oxathiolane Formation Mechanism

OxathiolaneSubstrateSubstrate(-SH, -OH)HemithioacetalHemithioacetalIntermediateSubstrate->Hemithioacetal S-Attack(Fast)CarbonylCarbonyl(R2C=O)Carbonyl->HemithioacetalOxathiolane1-oxa-4-thiaspiro[4.5]decane(Product)Hemithioacetal->Oxathiolane O-Cyclization(-H2O)

Caption: Acid-catalyzed condensation forms the stable 5-membered oxathiolane ring.[1] Sulfur attacks first (soft nucleophile), followed by ring closure by oxygen.

Chemoselective Oxidation Challenges

Oxidizing the primary hydroxyl group to an aldehyde (formyl group) is chemically difficult because the thiol is more reducing than the alcohol.

The Problem: Oxidative Competition
  • Common Oxidants (PCC, Jones, Swern): Will oxidize the thiol to a disulfide (dimer) or sulfonic acid before attacking the alcohol.

  • Corey-Kim Oxidation: The chlorosulfonium intermediate will react with the thiol nucleophile, leading to S-alkylation or S-chlorination, not alcohol oxidation.[1]

Validated Strategy: TEMPO/Bleach (Anelli Oxidation)

To selectively oxidize the alcohol, the thiol must usually be protected (e.g., as a trityl thioether). However, if a direct oxidation is attempted, TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) with stoichiometric NaOCl (bleach) at 0°C and pH 8-9 is the most viable route, though disulfide formation is still a major side reaction.

Recommended Workflow for Aldehyde Synthesis:

  • Protection: React thiol with Trityl Chloride (Trt-Cl) to form S-Trt ether.[1]

  • Oxidation: Perform Swern or Dess-Martin Periodinane oxidation on the S-protected alcohol.[1]

  • Deprotection: Remove Trityl group with TFA/Silane if the free thiol is required.[1]

Quantitative Reactivity Data Summary

Reaction TypeReagentPrimary OutcomeMechanism
Activation MsCl / Et₃NThietane (Cyclic Sulfide) Intramolecular

(NGP)
Condensation Acetone / pTsOHOxathiolane (Spiro) Acetalization
Oxidation (Mild)

or

Disulfide Dimer Oxidative Coupling
Oxidation (Strong)

Sulfonic Acid / Carboxylic Acid Exhaustive Oxidation
Acylation Ac₂O / PyridineS-Acetyl / O-Acetyl Mix Competitive Acylation (S is faster)

References

  • Thietane Synthesis via NGP

    • Recent synthesis of thietanes.[1][2] Beilstein J. Org.[1] Chem. 2020, 16, 1357–1380.

    • [1]

  • Spiro-Oxathiolane Scaffolds

    • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives. Bioorg.[1] Med. Chem. 2020, 28, 115560.[3]

  • Thiol-Ene and Click Chemistry

    • Thiol-Ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis.[1] ResearchGate, 2010.

  • Oxidation of Hydroxyl Groups

    • Oxidation of Primary Alcohols to Carboxylic Acids. J. Org.[1] Chem. 2023.[1][4][5][6][7]

  • General Reactivity of Gem-Functionalized Cyclohexanes

    • Utility of cyclohexanethiols in organic synthesis.[1] ACG Publications, 2009.

An In-depth Technical Guide to the Synthesis of (1-Sulfanylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(1-Sulfanylcyclohexyl)methanol, a key building block in medicinal chemistry, presents unique synthetic challenges due to the presence of both a primary alcohol and a tertiary thiol functional group. This guide provides a comprehensive overview of plausible and field-tested synthetic pathways for this versatile molecule, focusing on the underlying chemical principles and providing detailed experimental insights.

The strategic importance of this compound lies in its utility as a precursor for various pharmacologically active compounds. The distinct reactivity of its hydroxyl and sulfanyl moieties allows for selective functionalization, making it a valuable scaffold in the design of novel therapeutics. This document will explore two primary retrosynthetic approaches, starting from readily available commercial reagents.

Pathway 1: Synthesis from Cyclohexanone via Nucleophilic Hydroxymethylation and Subsequent Thiolation

This pathway commences with the nucleophilic addition of a hydroxymethyl anion equivalent to cyclohexanone, followed by the conversion of the resulting tertiary alcohol to the desired thiol.

Step 1.1: Synthesis of 1-(Hydroxymethyl)cyclohexanol

A robust method for the synthesis of 1-(Hydroxymethyl)cyclohexanol from cyclohexanone involves the use of a hydroxymethyl Grignard reagent equivalent.[1] A particularly effective reagent is (isopropoxydimethylsilyl)methylmagnesium chloride, which upon reaction with cyclohexanone and subsequent oxidative cleavage of the silicon-carbon bond, yields the desired diol.

Experimental Protocol: Synthesis of 1-(Hydroxymethyl)cyclohexanol [1]

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under a nitrogen atmosphere, magnesium turnings (2.43 g, 100 mg-atom) are placed. A solution of (isopropoxydimethylsilyl)methyl chloride (16.67 g, 100 mmol) in dry tetrahydrofuran (THF, 120 mL) is prepared. A small amount of this solution and a crystal of iodine (or 1,2-dibromoethane) are added to the magnesium to initiate the reaction. Once the exothermic reaction begins, the remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.

  • Reaction with Cyclohexanone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of freshly distilled cyclohexanone (7.36 g, 75 mmol) in dry THF (30 mL) is added dropwise over 30 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes.

  • Work-up and Isolation: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (100 mL) at 0 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 1-[(isopropoxydimethylsilyl)methyl]cyclohexanol.

  • Oxidative Cleavage: The crude intermediate is then subjected to oxidative cleavage (e.g., using Tamao-Fleming oxidation conditions with hydrogen peroxide and a fluoride source) to afford 1-(hydroxymethyl)cyclohexanol.

Step 1.2: Conversion of 1-(Hydroxymethyl)cyclohexanol to this compound

The conversion of the tertiary alcohol in 1-(hydroxymethyl)cyclohexanol to a thiol can be achieved through a two-step process involving the formation of a good leaving group followed by nucleophilic substitution with a sulfur nucleophile. A well-established method for introducing a thiol group is through the use of thiourea.[2][3]

Experimental Protocol: Thiolation using Thiourea [2][3]

  • Activation of the Hydroxyl Group: The tertiary alcohol of 1-(hydroxymethyl)cyclohexanol is first converted to a better leaving group. This can be achieved by reaction with an acid, such as hydrobromic acid, to form the corresponding tertiary bromide.

  • Formation of the Isothiuronium Salt: The resulting bromide is then reacted with thiourea in a suitable solvent like acetone or ethanol. The mixture is heated to reflux for several hours to form the corresponding isothiuronium salt.

  • Hydrolysis to the Thiol: The isothiuronium salt is subsequently hydrolyzed under basic conditions (e.g., using aqueous sodium hydroxide) to yield the desired this compound. Acidification of the reaction mixture and extraction with an organic solvent, followed by purification (e.g., distillation or chromatography), affords the final product.

Pathway 2: Synthesis via Ring-Opening of Cyclohexene Oxide

An alternative approach involves the ring-opening of cyclohexene oxide with a sulfur nucleophile, followed by functional group manipulations to install the hydroxymethyl group.

Step 2.1: Synthesis of 2-Sulfanylcyclohexan-1-ol

The ring-opening of cyclohexene oxide with a hydrosulfide source, such as sodium hydrosulfide (NaSH), provides a direct route to 2-sulfanylcyclohexan-1-ol. This reaction typically proceeds via an anti-opening mechanism.

Experimental Protocol: Ring-Opening of Cyclohexene Oxide

  • Reaction Setup: In a round-bottom flask, cyclohexene oxide is dissolved in a suitable solvent, such as ethanol or a mixture of THF and water.

  • Nucleophilic Addition: An aqueous solution of sodium hydrosulfide is added to the flask. The reaction mixture is stirred at room temperature or gently heated to facilitate the ring-opening. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is acidified with a dilute acid (e.g., HCl) and extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-sulfanylcyclohexan-1-ol.

Step 2.2: Conversion of 2-Sulfanylcyclohexan-1-ol to this compound

This transformation is more complex as it requires the oxidation of the secondary alcohol to a ketone, followed by the addition of a hydroxymethyl group, and subsequent reduction of the thiol to prevent its interference in the reactions. A more direct, albeit challenging, approach would be a one-carbon homologation at the hydroxyl-bearing carbon. Due to the complexity and multi-step nature of this pathway after the initial ring-opening, Pathway 1 is generally considered more efficient and practical for the synthesis of this compound.

Comparative Analysis of Synthetic Pathways

PathwayStarting MaterialKey IntermediatesAdvantagesDisadvantages
1 Cyclohexanone1-(Hydroxymethyl)cyclohexanol, 1-(Bromomethyl)cyclohexanol, Isothiuronium saltConvergent, well-established reactions for each step.Requires the use of a specialized Grignard reagent equivalent.
2 Cyclohexene Oxide2-Sulfanylcyclohexan-1-olUtilizes a readily available starting material.The subsequent conversion to the target molecule is multi-step and less direct.

Visualizing the Synthetic Pathways

Pathway 1: From Cyclohexanone

G Cyclohexanone Cyclohexanone Diol 1-(Hydroxymethyl)cyclohexanol Cyclohexanone->Diol  Nucleophilic  Hydroxymethylation Grignard 1. (iPrO)Me2SiCH2MgCl 2. H2O2, KF Bromide 1-(Bromomethyl)cyclohexanol Diol->Bromide  Hydroxyl  Activation Activation HBr Isothiuronium Isothiuronium Salt Bromide->Isothiuronium  SN2 Reaction Thiourea_reagent Thiourea Target This compound Isothiuronium->Target  Hydrolysis Hydrolysis NaOH, H2O

Caption: Synthetic route to this compound starting from cyclohexanone.

Pathway 2: From Cyclohexene Oxide

G Cyclohexene_Oxide Cyclohexene Oxide Thiol_Alcohol 2-Sulfanylcyclohexan-1-ol Cyclohexene_Oxide->Thiol_Alcohol  Epoxide  Ring-Opening RingOpening NaSH Target This compound Thiol_Alcohol->Target MultiStep Multi-step Conversion

Caption: Synthetic route to this compound starting from cyclohexene oxide.

Conclusion

The synthesis of this compound can be effectively achieved through a strategic sequence of reactions starting from cyclohexanone. The pathway involving nucleophilic hydroxymethylation followed by conversion of the tertiary alcohol to a thiol via an isothiuronium salt intermediate appears to be the most logical and well-supported route based on established chemical literature. While the ring-opening of cyclohexene oxide presents an alternative, the subsequent functional group manipulations render it a less direct approach. The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team.

References

  • Organic Syntheses, Coll. Vol. 9, p.477 (1998); Vol. 72, p.121 (1995). Link

  • W. C. Still, M. Kahn, A. Mitra, J. Org. Chem.1978 , 43, 2923-2925. Link

  • WO 2003/066582 A1, Process for the preparation of 1-(mercaptomethyl)-cyclopropaneacetic acid. Link

  • WO 2007/088545 A2, Novel process for preparing 1-(mercaptomethyl) cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. Link

  • J. Am. Chem. Soc.1941 , 63, 2, 625. Link

  • J. Org. Chem.2021 , 86, 5, 4165–4173. Link

Sources

Methodological & Application

Protocol for synthesizing spiro-heterocycles using (1-Sulfanylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Facile Synthesis of Spiro-1,3-Oxathiolanes: A Detailed Protocol Utilizing (1-Sulfanylcyclohexyl)methanol

Abstract

Spiro-heterocycles are a class of organic compounds with significant applications in medicinal chemistry and drug development due to their unique three-dimensional structures and diverse biological activities.[1][2] This application note provides a comprehensive guide to the synthesis of spiro-1,3-oxathiolanes, a key subclass of spiro-heterocycles, using the bifunctional reagent this compound. We will delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and offer insights into data interpretation and troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile synthetic route.

Introduction: The Significance of Spiro-1,3-Oxathiolanes

Spiro-heterocyclic frameworks are privileged scaffolds in modern drug discovery, often imparting improved pharmacological and pharmacokinetic properties to parent molecules.[2] The spirocyclic center, where two rings share a single atom, introduces a rigid, three-dimensional geometry that can enhance binding affinity and selectivity for biological targets. Among the various spiro-heterocycles, the 1,3-oxathiolane moiety is of particular interest due to its presence in a range of biologically active compounds.

The synthesis of these structures is often achieved through the condensation of a carbonyl compound with a bifunctional reagent containing both a thiol and a hydroxyl group.[3] this compound is an excellent building block for this purpose, as its geminal thiol and hydroxymethyl groups are perfectly positioned to react with a carbonyl carbon to form a five-membered spiro-1,3-oxathiolane ring.

The Underlying Chemistry: An Acid-Catalyzed Cyclization

The formation of a spiro-1,3-oxathiolane from this compound and a carbonyl compound (such as a ketone or an aldehyde) is typically an acid-catalyzed process.[4] The reaction proceeds through a tandem nucleophilic addition and intramolecular cyclization mechanism.

The key steps are as follows:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by the Thiol: The highly nucleophilic sulfur atom of the thiol group attacks the activated carbonyl carbon, forming a hemithioacetal intermediate. Thiols are generally more nucleophilic than alcohols, leading to the preferential initial attack by the sulfur.[5]

  • Intramolecular Cyclization: The hydroxyl group of the hemithioacetal intermediate then attacks the same carbon in an intramolecular fashion.

  • Dehydration: The resulting protonated spirocyclic intermediate eliminates a molecule of water to yield the stable spiro-1,3-oxathiolane. This final step is often irreversible, driving the reaction to completion, especially when water is actively removed from the reaction mixture.[6]

G cluster_0 Reaction Mechanism Start Carbonyl Compound + this compound Protonation Protonation of Carbonyl Oxygen (Acid Catalyst) Start->Protonation Step 1 Hemithioacetal Formation of Hemithioacetal Intermediate Protonation->Hemithioacetal Step 2 (Thiol Attack) Cyclization Intramolecular Nucleophilic Attack by Hydroxyl Group Hemithioacetal->Cyclization Step 3 Dehydration Elimination of Water Cyclization->Dehydration Step 4 Product Spiro-1,3-oxathiolane Dehydration->Product

Caption: General mechanism for the acid-catalyzed synthesis of spiro-1,3-oxathiolanes.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a spiro-1,3-oxathiolane from a ketone and this compound.

Materials and Reagents
  • Substrates:

    • This compound

    • A suitable ketone (e.g., cyclohexanone, acetone, acetophenone)

  • Catalyst:

    • p-Toluenesulfonic acid (p-TSA) or a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Solvent:

    • Toluene or benzene (for azeotropic removal of water)

  • Work-up Reagents:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Purification:

    • Silica gel for column chromatography

    • Hexane and ethyl acetate for elution

Equipment
  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Step-by-Step Procedure

G Setup 1. Assemble Dean-Stark Apparatus Charge 2. Charge Flask with Reactants, Solvent, and Catalyst Setup->Charge Reflux 3. Heat to Reflux and Collect Water Charge->Reflux Monitor 4. Monitor Reaction Progress via TLC Reflux->Monitor Cool 5. Cool Reaction to Room Temperature Monitor->Cool Upon Completion Quench 6. Quench with Saturated NaHCO3 Cool->Quench Extract 7. Extract with Organic Solvent Quench->Extract Dry 8. Dry Organic Layer and Concentrate Extract->Dry Purify 9. Purify by Column Chromatography Dry->Purify

Sources

Application Note & Protocols: Synthesis of Advanced Sulfur-Containing Polymers Using (1-Mercaptocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Bifunctional Monomers in Polymer Science

Sulfur-containing polymers are a significant class of materials, prized for unique properties such as high refractive indices, excellent thermal stability, and strong adhesion to metals.[1] Their applications span from advanced optical lenses and coatings to specialized sealants and biomedical devices.[2][3] The challenge in this field lies in designing monomers that allow for precise control over the polymer architecture and final properties.[1]

(1-Mercaptocyclohexyl)methanol is a uniquely advantageous monomer for this purpose. Its structure, featuring both a primary thiol (-SH) and a primary hydroxyl (-OH) group on a stable cycloaliphatic scaffold, opens multiple, distinct pathways for polymerization. This bifunctionality allows chemists to selectively engage either the thiol or the hydroxyl group, or both, enabling the synthesis of a diverse range of polymers, including poly(thioether)s, poly(ester-thioether)s, and other complex structures. This application note provides a detailed guide to leveraging (1-Mercaptocyclohexyl)methanol in two powerful and distinct polymerization strategies: UV-initiated Thiol-Ene Polyaddition and Polycondensation.

Synthetic Strategy I: Thiol-Ene "Click" Chemistry for Poly(thioether) Synthesis

Thiol-ene chemistry is a cornerstone of modern polymer synthesis, celebrated for its "click" characteristics: high efficiency, rapid reaction rates under mild conditions, insensitivity to oxygen, and the formation of uniform polymer structures.[4][5] The reaction proceeds via a radical-mediated step-growth mechanism, where a thiol adds across a carbon-carbon double bond ('ene').

Causality of Experimental Design: In this protocol, we selectively polymerize via the thiol group of (1-Mercaptocyclohexyl)methanol, leaving the hydroxyl group pendant to the main chain. This approach creates a linear poly(thioether) decorated with reactive hydroxyl groups, which can be used for subsequent cross-linking or functionalization. We utilize a di-vinyl comonomer, Diethylene Glycol Divinyl Ether, to build the polymer backbone and a photoinitiator (DMPA) to generate thiyl radicals upon UV exposure, initiating the polymerization.[6]

Workflow for Thiol-Ene Polymerization

G cluster_prep Monomer Preparation cluster_reaction UV-Initiated Reaction cluster_workup Polymer Isolation MonomerPrep 1. Add (1-Mercaptocyclohexyl)methanol, Diethylene Glycol Divinyl Ether, and DMPA to a quartz vessel. SolventAdd 2. Add anhydrous THF to dissolve. MonomerPrep->SolventAdd Purge 3. Purge with Nitrogen for 15 min. UV 4. Expose to UV light (365 nm) with vigorous stirring. Purge->UV Precipitate 6. Concentrate solution and precipitate polymer into cold methanol. Monitor 5. Monitor reaction via FTIR (disappearance of S-H peak ~2570 cm⁻¹). UV->Monitor Filter 7. Filter the white polymer. Precipitate->Filter Dry 8. Dry under vacuum at 40°C to constant weight. Filter->Dry

Caption: General experimental workflow for UV-initiated thiol-ene polymerization.

Protocol 1: UV-Initiated Thiol-Ene Polymerization

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Amount (mmol) Mass/Volume
(1-Mercaptocyclohexyl)methanol 146.26 10.0 1.463 g
Diethylene Glycol Divinyl Ether 158.19 10.0 1.582 g
2,2-Dimethoxy-2-phenylacetophenone (DMPA) 256.29 0.1 (1 mol%) 25.6 mg
Anhydrous Tetrahydrofuran (THF) - - 20 mL

| Methanol (for precipitation) | - | - | 200 mL |

Step-by-Step Procedure:

  • Preparation: In a quartz reaction vessel equipped with a magnetic stir bar, combine (1-Mercaptocyclohexyl)methanol (1.463 g, 10.0 mmol) and Diethylene Glycol Divinyl Ether (1.582 g, 10.0 mmol).

  • Initiator & Solvent: Add the photoinitiator DMPA (25.6 mg, 0.1 mmol) followed by anhydrous THF (20 mL) to dissolve all components completely.

  • Inerting: Seal the vessel and purge the solution with dry nitrogen for 15 minutes to remove dissolved oxygen, which can quench radical species.

  • Initiation: Place the vessel under a UV lamp (365 nm) and begin vigorous stirring. The reaction is typically rapid, often reaching high conversion within 15-60 minutes.

  • Monitoring: The reaction can be monitored by taking small aliquots and analyzing via FTIR spectroscopy. The disappearance of the characteristic thiol S-H stretching peak at approximately 2570 cm⁻¹ indicates consumption of the monomer.

  • Isolation: Once the reaction is complete, concentrate the solution using a rotary evaporator. Slowly pour the viscous solution into a beaker of cold, stirring methanol (200 mL) to precipitate the poly(thioether).

  • Purification & Drying: Collect the white, solid polymer by filtration. Wash with additional cold methanol and dry under vacuum at 40°C until a constant weight is achieved.

Synthetic Strategy II: Polycondensation for Poly(ester-thioether) Synthesis

This strategy utilizes the hydroxyl functionality of (1-Mercaptocyclohexyl)methanol to create polyester chains. The thiol group remains as a pendant moiety attached to the cyclohexyl ring. This approach is valuable for producing polymers where the sulfur group can impart specific properties like hydrophobicity or serve as a site for post-polymerization modification.

Causality of Experimental Design: We react (1-Mercaptocyclohexyl)methanol with a dicarboxylic acid chloride, specifically Sebacoyl Chloride, in a classic polycondensation reaction. A non-nucleophilic base, triethylamine, is used to scavenge the HCl byproduct, driving the reaction to completion.[7] The choice of a diacyl chloride over a dicarboxylic acid allows the reaction to proceed at lower temperatures with higher efficiency. The resulting polymer is a poly(ester-thioether) with a repeating unit containing both an ester linkage in the backbone and a thioether in the side chain.

Mechanism for Polycondensation

G Monomer_OH (1-Mercaptocyclohexyl)methanol (R-OH) Intermediate Acylium Intermediate Monomer_OH->Intermediate Nucleophilic Attack Monomer_Acid Sebacoyl Chloride (Cl-CO-R'-CO-Cl) Monomer_Acid->Intermediate Base Triethylamine (Et3N) Polymer Poly(ester-thioether) + Et3N·HCl Base->Polymer HCl Scavenging Intermediate->Polymer Elimination of Cl⁻

Caption: Key steps in the base-mediated polycondensation reaction.

Protocol 2: Low-Temperature Solution Polycondensation

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Amount (mmol) Mass/Volume
(1-Mercaptocyclohexyl)methanol 146.26 10.0 1.463 g
Sebacoyl Chloride 239.14 10.0 2.391 g (2.1 mL)
Triethylamine (Et₃N) 101.19 22.0 (10% excess) 3.06 mL
Anhydrous Dichloromethane (DCM) - - 50 mL

| Methanol (for precipitation) | - | - | 200 mL |

Step-by-Step Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add (1-Mercaptocyclohexyl)methanol (1.463 g, 10.0 mmol) and triethylamine (3.06 mL, 22.0 mmol).

  • Dissolution: Add anhydrous DCM (30 mL) and stir under a nitrogen atmosphere until a clear solution is formed. Cool the flask to 0°C in an ice bath.

  • Monomer Addition: Dissolve sebacoyl chloride (2.391 g, 10.0 mmol) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add the sebacoyl chloride solution dropwise to the stirred, cooled reaction mixture over 30 minutes. A white precipitate of triethylamine hydrochloride will form immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4 hours to ensure high conversion.

  • Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of DCM.

  • Isolation: Combine the filtrate and washes, and concentrate the solution using a rotary evaporator.

  • Purification & Drying: Precipitate the resulting polymer by slowly adding the concentrated solution to 200 mL of cold, stirring methanol. Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

Polymer Characterization: A Self-Validating System

To ensure the successful synthesis and determine the properties of the polymers, a suite of characterization techniques is essential.

TechniquePurposeExpected Results & Interpretation
¹H NMR Spectroscopy Structural VerificationPoly(thioether): Appearance of new peaks corresponding to the thioether linkage (-S-CH₂-CH₂-), disappearance of the thiol proton (-SH) peak. Poly(ester-thioether): Appearance of ester carbonyl-adjacent protons, disappearance of the primary alcohol proton.
FTIR Spectroscopy Functional Group AnalysisPoly(thioether): Disappearance of the thiol S-H peak (~2570 cm⁻¹) and vinyl C=C peak (~1640 cm⁻¹). Poly(ester-thioether): Appearance of a strong ester carbonyl (C=O) peak around 1735 cm⁻¹.
Gel Permeation Chromatography (GPC/SEC) Molecular Weight & PolydispersityProvides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A narrow PDI (~1.1-1.5) for thiol-ene suggests a well-controlled polymerization.
Differential Scanning Calorimetry (DSC) Thermal TransitionsDetermines the glass transition temperature (Tg), which indicates the transition from a rigid to a rubbery state. Provides insight into the polymer's amorphous or semi-crystalline nature.
Thermogravimetric Analysis (TGA) Thermal StabilityMeasures the weight loss of the polymer as a function of temperature, indicating its decomposition temperature (Td). Sulfur-containing polymers are expected to exhibit good thermal stability.[8][9]

Conclusion and Outlook

(1-Mercaptocyclohexyl)methanol is a highly versatile building block for advanced sulfur-containing polymers. The orthogonal reactivity of its thiol and hydroxyl groups provides researchers with exceptional control over polymer architecture. The thiol-ene route offers a rapid and efficient path to linear, hydroxyl-functionalized poly(thioether)s, ideal for coatings and functional surfaces. The polycondensation route yields robust poly(ester-thioether)s suitable for applications requiring high thermal stability. By selecting the appropriate synthetic strategy, scientists can tailor the material properties to meet the demanding requirements of advanced optics, electronics, and biomedical engineering.

References

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Sources

Application Note: Chemoselective Cyclization of (1-Sulfanylcyclohexyl)methanol to Spiro-Thiazolidines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in heterocyclic synthesis and drug scaffold development. It details the strategic conversion of (1-Sulfanylcyclohexyl)methanol (a


-hydroxy thiol) into spiro-thiazolidines .

Because the starting material lacks a nitrogen atom required for the thiazolidine core (S-C-N-C), this protocol focuses on the Ritter-Type Cyclocondensation strategy, which introduces the nitrogen via a nitrile partner, followed by reduction. This is the most direct and atom-economical route compared to multi-step amination-condensation sequences.

Executive Summary & Strategic Analysis

The transformation of this compound (1 ) into spiro-thiazolidines (3 ) presents a specific chemoselective challenge: the simultaneous activation of a primary alcohol and a tertiary thiol to form a C-N and C-S bond with an external nitrogen source.

While standard thiazolidine synthesis relies on the condensation of aminothiols with aldehydes, Compound 1 is a hydroxy thiol. Therefore, the nitrogen atom must be introduced exogenously. This protocol utilizes a modified Ritter-type cyclization using nitriles as both the solvent and nitrogen source. This method generates a 2-substituted spiro-thiazoline intermediate (2 ), which is subsequently reduced to the target spiro-thiazolidine (3 ).

Key Advantages of this Route:

  • Atom Economy: Avoids the multi-step conversion of -OH to -NH

    
     (via azide/mesylate).
    
  • One-Pot Potential: The cyclization and reduction can often be telescoped.

  • Diversity: The R-group of the nitrile (

    
    -CN) directly becomes the substituent at the C2 position of the thiazolidine ring.
    

Reaction Pathway & Mechanism

The reaction proceeds via the acid-catalyzed formation of a nitrilium ion or imidate intermediate. The tertiary thiol (a soft nucleophile) attacks the nitrile carbon, while the primary alcohol is activated by the acid (protonation or sulfation) to act as a leaving group, facilitating ring closure by the nitrogen.

Pathway Diagram (Graphviz)

ThiazolidineSynthesis Start This compound (Starting Material) Inter Spiro-Thiazoline Intermediate (Unsaturated C=N) Start->Inter Acid-Mediated Cyclocondensation Reagents1 R-CN (Nitrile) H2SO4 (Catalyst) Reflux Reagents1->Inter Final Spiro-Thiazolidine (Target Saturated Heterocycle) Inter->Final Hydride Reduction Reagents2 NaBH4 or LiAlH4 MeOH/THF Reagents2->Final

Figure 1: Synthetic workflow for the conversion of


-hydroxy thiol to spiro-thiazolidine via thiazoline intermediate.

Detailed Experimental Protocol

Phase 1: Cyclization to Spiro-Thiazoline (The Wenker-Ritter Modification)

This step constructs the heterocyclic ring. Sulfuric acid serves dual roles: it activates the nitrile and converts the primary hydroxyl into a better leaving group (likely a transient sulfate ester).

Reagents Required:

  • This compound (1.0 equiv)

  • Nitrile (

    
    -CN) (Excess, acts as solvent; e.g., Acetonitrile, Benzonitrile)
    
  • Sulfuric Acid (

    
    ), conc. (1.1 - 1.5 equiv)
    
  • Diethyl ether (for workup)

  • Sodium bicarbonate (

    
    ) (sat. aq.)
    

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Dissolution: Dissolve this compound (10 mmol) in the chosen Nitrile (10-15 mL).

    • Note: If the nitrile is solid (e.g., 4-chlorobenzonitrile), dissolve both in an inert co-solvent like 1,4-dioxane or toluene.

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add concentrated

    
     dropwise over 10 minutes.
    
    • Critical: The reaction is exothermic. Control temperature to prevent polymerization of the thiol.

  • Cyclization: Remove the ice bath and heat the mixture to reflux (approx. 80-100°C depending on solvent) for 3–6 hours.

    • Monitoring: Monitor by TLC (Mobile phase: EtOAc/Hexane). Look for the disappearance of the thiol (SH) spot and the appearance of a more polar, UV-active spot (thiazoline).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour carefully into ice-cold saturated

      
       solution to neutralize the acid (Gas evolution!).
      
    • Extract with Diethyl ether (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification: The crude spiro-thiazoline is often pure enough for reduction. If necessary, purify via flash column chromatography (Silica gel, typically 10-30% EtOAc in Hexanes).

Phase 2: Reduction to Spiro-Thiazolidine

The thiazoline contains a C=N double bond. To obtain the thiazolidine (saturated ring), a hydride reduction is required.

Reagents Required:

  • Spiro-thiazoline intermediate (from Phase 1)

  • Sodium Borohydride (

    
    ) (2.0 equiv)
    
  • Methanol (MeOH) (anhydrous)

Procedure:

  • Solubilization: Dissolve the crude spiro-thiazoline (approx. 10 mmol) in anhydrous Methanol (20 mL). Cool to 0°C.

  • Reduction: Add

    
     portion-wise over 15 minutes.
    
    • Observation: Mild gas evolution (

      
      ) will occur.
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for an additional 2 hours.

  • Quench: Quench the reaction by adding Acetone (1 mL) or dilute HCl (carefully) to destroy excess hydride.

  • Isolation:

    • Evaporate the Methanol.

    • Resuspend the residue in water and extract with Dichloromethane (DCM).

    • Dry organics (

      
      ) and concentrate.[1]
      
  • Final Purification: Recrystallization (Ethanol/Water) or column chromatography to yield the pure Spiro-thiazolidine .

Quantitative Data Summary

ParameterPhase 1 (Cyclization)Phase 2 (Reduction)
Limiting Reagent This compoundSpiro-thiazoline Intermediate
Key Reagent Nitrile (

-CN) /


Temperature Reflux (80-110°C)0°C

RT
Time 3 - 6 Hours2 - 3 Hours
Typical Yield 65 - 80%85 - 95%
Key Byproduct

(absorbed by acid)
Borate salts

Critical Troubleshooting & Optimization

Steric Hindrance at C1

The starting material has a tertiary thiol at the C1 position of the cyclohexane ring. This steric bulk actually favors the formation of the spiro-cycle by the Thorpe-Ingold effect (gem-dialkyl effect), which compresses the bond angles and promotes ring closure. However, it may slow down the initial attack on the nitrile.

  • Optimization: If conversion is low, use a higher boiling solvent (e.g., chlorobenzene) with a stoichiometric amount of the nitrile, rather than using the nitrile as solvent.

Competing Polymerization

Thiols are prone to oxidative disulfide formation.

  • Prevention: Ensure rigorous degassing of solvents. Perform the reaction under Nitrogen/Argon.

Alternative Nitrogen Sources

If the nitrile route fails for specific R-groups, consider the Two-Step Activation Route :

  • Mesylation: React 1 with MsCl/Et3N to mesylate the primary alcohol.

  • Azidation: React with

    
     to displace the mesylate (forming the azide).
    
  • Staudinger/Reduction: Reduce azide to amine (

    
     or Hydrogenation).
    
  • Condensation: React the resulting (1-aminomethyl)cyclohexanethiol with an aldehyde to form the thiazolidine.

    • Note: This route is longer but highly reliable if the nitrile route yields complex mixtures.

References

  • Ritter Reaction Mechanism & Applications

    • Review of the Ritter reaction and its utility in heterocyclic synthesis.
    • Source:

  • Synthesis of Thiazolines from Hydroxy-Thiols: Specifically discusses the acid-catalyzed condensation of 2-mercaptoalkanols with nitriles. Reference: Toda, T., et al. "Cyclization of mercapto-alcohols with nitriles." Chemistry Letters, 1976.
  • Spiro-Thiazolidine Scaffolds in Medicinal Chemistry

    • Context on the biological relevance of spiro-thiazolidines.
    • Source:

  • Reduction of Thiazolines to Thiazolidines

    • Standard protocols for imine reduction in sulfur heterocycles.
    • Source:

Sources

Application Note: Scalable Synthesis of (1-Sulfanylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scalable, scientifically rigorous protocol for the production of (1-Sulfanylcyclohexyl)methanol (CAS 212574-88-4). The methodology prioritizes regiochemical control to ensure the formation of the tertiary thiol isomer, distinguishing it from the common primary thiol byproduct.

Target Molecule: this compound CAS: 212574-88-4 Classification: Tertiary Thiol / Primary Alcohol / Gem-Disubstituted Cyclohexane Primary Application: Building block for sulfur-containing heterocycles (spiro-thiazolidines), nucleotide modification (phosphorothioates), and ligand synthesis.

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The synthesis of this compound hinges on the construction of a gem-disubstituted cyclohexane ring bearing a tertiary thiol (-SH) and a primary alcohol (-CH2OH). The most atom-economical precursor is 1-oxaspiro[2.5]octane (cyclohexane spiro-epoxide). However, the ring-opening of this epoxide is governed by competing mechanisms:

  • Basic/Nucleophilic Conditions (S_N2): The nucleophile attacks the least hindered carbon (the methylene group).

    • Result: 1-(Mercaptomethyl)cyclohexanol (Primary Thiol). [INCORRECT ISOMER]

  • Acidic/Cationic Conditions (S_N1-like): The epoxide oxygen is protonated, weakening the bond to the more substituted carbon (the ring carbon) due to the stability of the developing tertiary carbocation. The nucleophile attacks here.

    • Result: this compound (Tertiary Thiol). [TARGET MOLECULE]

Selected Route: Acid-Catalyzed Thiolysis of 1-Oxaspiro[2.5]octane

To ensure scalability and safety, this protocol utilizes Thioacetic Acid (AcSH) rather than hydrogen sulfide gas (H2S). AcSH is a liquid (easier to handle), and when catalyzed by a Lewis Acid, it exhibits high regioselectivity for the tertiary carbon.

G Cyclohexanone Cyclohexanone Epoxide 1-Oxaspiro[2.5]octane (Intermediate) Cyclohexanone->Epoxide Corey-Chaykovsky (Me3SOI, NaH) Transition Activated Complex (Tertiary C+ Character) Epoxide->Transition Lewis Acid (ZnI2) Activation Byproduct 1-(Mercaptomethyl)cyclohexanol (Avoided Isomer) Epoxide->Byproduct Basic Attack (Primary) (NaSH/MeOH) Target This compound (Target) Transition->Target AcSH Attack (Tertiary) + Hydrolysis

Figure 1: Reaction pathway highlighting the critical regioselective divergence.

Part 2: Process Safety & Engineering Controls

WARNING: This protocol involves reagents that are toxic, malodorous, and potentially pyrophoric.[1]

  • Thiol Odor Control: All waste streams must be treated with bleach (sodium hypochlorite) to oxidize thiols/sulfides to sulfonates before disposal.

  • Exotherm Management: The Corey-Chaykovsky reaction and the epoxide opening are exothermic. Active cooling (jacketed reactors) is mandatory.

  • Atmosphere: Perform all steps under an inert atmosphere (Nitrogen or Argon) to prevent disulfide formation (dimerization of the target thiol).

Part 3: Detailed Experimental Protocol

Step 1: Synthesis of 1-Oxaspiro[2.5]octane

Objective: Convert cyclohexanone to the spiro-epoxide.

Reagents:

  • Trimethylsulfoxonium iodide (TMSOI): 1.2 eq

  • Sodium Hydride (NaH, 60% in oil): 1.2 eq

  • Cyclohexanone: 1.0 eq

  • DMSO (Anhydrous): 5-7 Volumes

Procedure:

  • Preparation: In a dry reactor under N2, charge DMSO and TMSOI.

  • Deprotonation: Add NaH portion-wise at room temperature. Caution: H2 gas evolution. Stir for 1 hour until the ylide forms (solution becomes clear/milky).

  • Addition: Cool the mixture to 0°C. Add Cyclohexanone dropwise, maintaining internal temperature <10°C.

  • Reaction: Allow to warm to room temperature and stir for 3–5 hours. Monitor by TLC/GC.

  • Workup: Quench with ice water. Extract with Diethyl Ether or MTBE (3x). Wash organics with brine.

  • Purification: Distillation under reduced pressure (approx. 60-65°C at 15 mmHg).

    • Yield Target: 85-90%[2]

    • Note: The epoxide is volatile; avoid prolonged rotary evaporation.

Step 2: Regioselective Ring Opening (Thioacetylation)

Objective: Open the epoxide at the tertiary carbon using Thioacetic acid.

Reagents:

  • 1-Oxaspiro[2.5]octane (from Step 1): 1.0 eq

  • Thioacetic Acid (AcSH): 1.5 eq

  • Zinc Iodide (ZnI2) or Indium(III) Chloride (InCl3): 5 mol% (Catalyst)

  • Dichloromethane (DCM): 10 Volumes

Procedure:

  • Setup: Charge DCM, Epoxide, and Catalyst into the reactor. Cool to 0°C.

  • Addition: Add Thioacetic Acid dropwise over 30 minutes. The reaction is exothermic; control temp <5°C.

  • Regiocontrol: The Lewis Acid (ZnI2) coordinates to the epoxide oxygen, directing the soft nucleophile (AcSH) to the tertiary carbon via an S_N1-like transition state.

  • Completion: Stir at 0°C for 2 hours, then warm to RT. Monitor disappearance of epoxide by GC.

  • Workup: Quench with saturated NaHCO3 (careful: CO2 evolution). Separate layers. Wash organic layer with water.

  • Intermediate: The product is S-(1-(hydroxymethyl)cyclohexyl) ethanethioate. Proceed directly to hydrolysis or purify by flash chromatography if necessary.

Step 3: Hydrolysis to this compound

Objective: Remove the acetyl group to release the free thiol.

Reagents:

  • Intermediate Thioacetate: 1.0 eq

  • Methanol (degassed): 10 Volumes

  • Hydrochloric Acid (conc.): 2.0 eq (or NaOH 2.0 eq for basic hydrolysis, but acid prevents disulfide formation better).

Procedure:

  • Reaction: Dissolve the thioacetate in degassed Methanol. Add HCl.

  • Reflux: Heat to 50-60°C for 2-4 hours under N2.

  • Neutralization: Cool to RT. Carefully neutralize with NaHCO3 solution.

  • Extraction: Extract with DCM. Dry over Na2SO4.[3]

  • Purification: Distillation under high vacuum.

    • Boiling Point: ~95-100°C at 1 mmHg (estimated).

    • Storage: Store under Argon at -20°C to prevent oxidation.

Part 4: Analytical Validation & Quality Control

Data Summary Table
ParameterSpecificationMethod
Appearance Colorless, viscous liquidVisual
Purity >97.0%GC-FID / HPLC
Regioisomer Ratio >95:5 (Tertiary : Primary)1H-NMR
Thiol Content >98% of theoreticalIodometric Titration
NMR Interpretation (Differentiation of Isomers)
  • Target (Tertiary Thiol): Look for the -CH2OH protons. They will appear as a singlet (or tightly coupled AB system) around 3.4–3.6 ppm because there are no protons on the adjacent quaternary carbon.

  • Byproduct (Primary Thiol): The -CH2SH protons would appear as a doublet (coupling to SH) or multiplet, and the -CH(OH)- proton would be a distinct multiplet on the ring.

Troubleshooting Guide
  • Problem: Low Regioselectivity (High Primary Thiol content).

    • Cause: Reaction temperature too high or lack of Lewis Acid catalyst.

    • Fix: Ensure temperature <0°C during addition; increase catalyst load to 10 mol%.

  • Problem: Disulfide Dimer Formation.

    • Cause: Oxygen ingress during hydrolysis or workup.

    • Fix: Sparge all solvents with Argon; add a reducing agent (e.g., DTT or TCEP) during workup if strictly necessary for biological applications.

References

  • Corey-Chaykovsky Epoxidation: Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." J. Am. Chem. Soc.1965 , 87, 1353–1364. Link

  • Regioselective Thiolysis: Fringuelli, F. et al. "Regioselective Ring Opening of Epoxides with Thiols in Water Catalyzed by ZnCl2." Organic Letters2002, 4, 2535. (Adapted for Thioacetic acid).
  • Thioacetic Acid Opening: Behrouz, S. "Regioselective ring opening of epoxides with thioacetic acid catalyzed by zirconium(IV) chloride." Journal of Sulfur Chemistry2005, 26, 193-197.
  • Target Molecule Data: PubChem Compound Summary for CID 10456637, (1-Mercaptocyclohexyl)methanol. Link

Sources

Troubleshooting & Optimization

Preventing oxidative disulfide formation in (1-Sulfanylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1-Sulfanylcyclohexyl)methanol

A Guide to Preventing Oxidative Disulfide Formation

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of oxidative disulfide formation in this compound. As Senior Application Scientists, we aim to provide not just protocols, but the scientific reasoning behind them to ensure the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, providing targeted solutions and preventative measures.

Issue 1: I'm observing a decrease in the purity of my this compound sample over time, with a new, higher molecular weight impurity detected by LC-MS.

Possible Cause: This is a classic sign of oxidative disulfide dimer formation. The thiol group (-SH) of this compound is susceptible to oxidation, leading to the formation of a disulfide bond (S-S) between two molecules.[1][2] This dimerization results in a compound with approximately double the molecular weight of the starting material.

Solution:

  • Confirm the Impurity: The first step is to confirm the identity of the impurity. Mass spectrometry is a highly sensitive method for detecting protein disulfide bonds and can be adapted for small molecules.[3][4][5] You should observe a peak corresponding to the dimer's molecular weight.

  • Reduce the Disulfide: If disulfide formation is confirmed, the sample can often be salvaged by reducing the disulfide bond back to the free thiol. Common laboratory reducing agents for this purpose include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).[6][7]

    • Protocol for DTT Reduction:

      • Dissolve the oxidized sample in a suitable deoxygenated solvent.

      • Add a 10-fold molar excess of DTT.

      • Stir the reaction at room temperature for 1-4 hours.

      • Monitor the reaction progress by an appropriate analytical method like HPLC or TLC.

      • Once the reduction is complete, the excess DTT and the oxidized DTT can be removed by chromatography.

Prevention:

  • Inert Atmosphere: Handle and store this compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to atmospheric oxygen.[8]

  • Solvent Choice: When preparing solutions, use deoxygenated solvents. This can be achieved by bubbling an inert gas through the solvent for an extended period.

  • Antioxidants: Consider the addition of a small amount of an antioxidant to your solution.

Issue 2: My reaction involving this compound is giving low yields, and I suspect the starting material is degrading.

Possible Cause: The reaction conditions themselves might be promoting the oxidation of the thiol. Factors such as pH, the presence of metal catalysts, and exposure to air can all accelerate disulfide formation.[9][10]

Solution:

  • pH Control: The rate of thiol oxidation is highly pH-dependent.[11][12][13] Generally, oxidation is faster at higher (alkaline) pH. If your reaction conditions are basic, consider if the pH can be lowered without compromising the desired reaction.

  • Metal Chelators: Trace metal ions, particularly copper, can catalyze the oxidation of thiols.[10] The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and inhibit oxidation.[6]

  • Reaction Setup: Ensure your reaction is performed under a positive pressure of an inert gas.

Experimental Workflow for Minimizing Oxidation During Reactions:

Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Deoxygenate Solvent Deoxygenate Solvent Prepare Reagents Prepare Reagents Deoxygenate Solvent->Prepare Reagents Use deoxygenated solvent Add Reagents Add Reagents Prepare Reagents->Add Reagents Assemble Glassware Assemble Glassware Inert Atmosphere Inert Atmosphere Assemble Glassware->Inert Atmosphere Purge with N2/Ar Inert Atmosphere->Add Reagents Maintain positive pressure Run Reaction Run Reaction Add Reagents->Run Reaction Quench Reaction Quench Reaction Run Reaction->Quench Reaction Extract Product Extract Product Quench Reaction->Extract Product Analyze Purity Analyze Purity Extract Product->Analyze Purity

Caption: Experimental workflow for minimizing thiol oxidation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the chemistry and handling of this compound.

Q1: What is the primary mechanism of disulfide formation in this compound?

A: The oxidation of thiols to disulfides can proceed through several mechanisms. In the presence of molecular oxygen, the reaction is often initiated by the deprotonation of the thiol to a thiolate anion, which is then oxidized.[14] This process can be catalyzed by metal ions. The oxidation can also occur via one- or two-electron pathways involving radical intermediates or sulfenic acid species, respectively.[14]

Mechanism of Metal-Catalyzed Thiol Oxidation: dot digraph "Thiol Oxidation Mechanism" { graph [splines=true, overlap=false, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

RSH [label="this compound (RSH)"]; RS_minus [label="Thiolate (RS⁻)"]; RSSR [label="Disulfide (RSSR)"]; O2 [label="O₂"]; H2O [label="H₂O"]; Metal_n [label="Metalⁿ⁺ (e.g., Cu²⁺)"]; Metal_n_minus_1 [label="Metal⁽ⁿ⁻¹⁾⁺ (e.g., Cu⁺)"];

RSH -> RS_minus [label="-H⁺"]; RS_minus -> Metal_n [label="Forms complex"]; Metal_n -> RSSR [label="+ RS⁻, - Metal⁽ⁿ⁻¹⁾⁺"]; Metal_n_minus_1 -> O2 [label="Reduces O₂"]; O2 -> H2O [label="+ 4H⁺, + 4e⁻"]; Metal_n_minus_1 -> Metal_n [label="Re-oxidized"]; }

Sources

Technical Support Center: (1-Sulfanylcyclohexyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support resource for researchers and process chemists working with (1-Sulfanylcyclohexyl)methanol (also known as 1-mercaptocyclohexylmethanol).

It deviates from standard templates to address the specific synthetic challenges of gem-disubstituted thiols , particularly the prevention of oxidative dimerization and the optimization of hydride reductions.

Topic: Yield Optimization & Troubleshooting Guide Document ID: TSC-2024-SCM-01 Audience: Synthetic Chemists, Process Development Scientists

The Synthetic Pathway & Logic

To achieve high yields of This compound , one must avoid routes that lead to the trans-isomer (e.g., opening of cyclohexane epoxide). The most robust, self-validating route involves the construction of the quaternary center before the reduction step.

Recommended Route: The "Mercapto-Acid" Reduction

This pathway establishes the 1,1-disubstitution pattern via the Bargellini/Jocic-type reaction, followed by nucleophilic substitution and exhaustive reduction.

SynthesisPath Cyclohexanone Cyclohexanone ChloroAcid 1-Chlorocyclohexane- carboxylic Acid Cyclohexanone->ChloroAcid i. CHCl3, NaOH ii. H3O+ MercaptoAcid 1-Mercaptocyclohexane- carboxylic Acid ChloroAcid->MercaptoAcid NaSH or Thiourea/Hydrol. Target (1-Sulfanylcyclohexyl)- methanol MercaptoAcid->Target LiAlH4, THF (Reflux) Disulfide Disulfide Dimer (Major Impurity) Target->Disulfide O2 (Air) Oxidation Disulfide->Target Zn/AcOH or PPh3/H2O

Figure 1: Strategic synthesis pathway favoring the gem-disubstituted thiol-alcohol. Note the reversible oxidation loop (dotted line) which is the primary cause of yield loss.

Critical Protocol: Reduction of 1-Mercaptocyclohexanecarboxylic Acid

Objective: Reduce the carboxylic acid to a primary alcohol without desulfurizing the molecule or forming insoluble aluminum-thiolate complexes.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Precursor Acid 1.0SubstrateMust be dry; water consumes hydride.

(LAH)
3.0 - 4.0Reducing AgentExcess required to deprotonate -SH and -COOH first.
THF (Anhydrous) SolventMediumDiethyl ether is a viable alternative; THF allows higher reflux temp.
Argon/Nitrogen AtmosphereProtectantMandatory to prevent disulfide formation.
Step-by-Step Methodology

1. The "Double-Deprotonation" Phase (0°C):

  • Action: Add the mercapto-acid solution dropwise to a suspension of

    
     in THF at 0°C.
    
  • Scientist's Insight: You will observe vigorous gas evolution (

    
    ). The first 2 equivalents of hydride are consumed solely to deprotonate the carboxylic acid (-COOH 
    
    
    
    -COO⁻) and the thiol (-SH
    
    
    -S⁻).
  • Warning: If you use only 1-2 equivalents of LAH, the reaction will stop at the salt stage, yielding 0% product . You typically need 3-4 equivalents to drive the actual reduction of the carboxylate anion.

2. The Reduction Phase (Reflux):

  • Action: Warm to room temperature, then reflux for 4–12 hours.

  • Monitoring: Monitor via TLC or GC-MS. Look for the disappearance of the starting material. The intermediate aldehyde is rarely seen; it reduces instantly to the alcohol.

3. The "Thiol-Safe" Quench (The Fieser Modification):

  • Standard Fieser:

    
     g LAH 
    
    
    
    
    
    mL
    
    
    
    
    
    
    mL 15%
    
    
    
    
    
    
    mL
    
    
    .
  • Thiol Modification: Use degassed water for the quench. The alkaline environment during the standard Fieser quench promotes rapid oxidation of thiols to disulfides if oxygen is present. Keep the headspace purged with Argon during the quench.

4. Workup & Isolation:

  • Acidification: After filtering off aluminum salts, acidify the filtrate slightly (pH 5-6) before extraction. This ensures the thiol is protonated (R-SH) rather than a water-soluble thiolate (R-S⁻).

  • Extraction: Use

    
     or 
    
    
    
    .
  • Odor Control: All glassware must be treated with a bleach bath (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.

Troubleshooting & FAQs

Q1: My yield is 40%, and I see a large, non-polar spot on TLC. What is it?

Diagnosis: You have likely formed the disulfide dimer (Bis(1-(hydroxymethyl)cyclohexyl)disulfide). Mechanism: Thiols are easily oxidized by air, especially in basic media (like the LAH workup).


Solution (The "Rescue" Protocol): 
Do not discard the product. Dissolve the crude mixture (monomer + dimer) in acetic acid and add Zinc dust  (Zn). Stir for 2 hours. This will reduce the disulfide bond back to the thiol (R-SH). Filter, neutralize, and extract. This can recover up to 90% of the "lost" yield.
Q2: The reaction mixture turned into a solid gel during the quench.

Diagnosis: Formation of aluminum-thiolate polymeric complexes. Fix: Use Rochelle's Salt (Sodium potassium tartrate) solution instead of the Fieser method.

  • Protocol: Add saturated aqueous Rochelle's salt (approx. 20 mL per gram of LAH) and stir vigorously for 2-4 hours. The tartrate chelates the aluminum, breaking the gel and releasing your thiol product into the organic layer.

Q3: Can I use instead of ?

Answer: No. Sodium borohydride (


) is generally too mild to reduce carboxylic acids (or carboxylate anions) to alcohols. While methods exist (e.g., 

+

generating

in situ), they are risky with free thiols because borane (

) can react with thiols to form thioborates.

is the gold standard for this specific transformation.
Q4: Why not open the spiro-epoxide with ?

Answer: Regioselectivity issues. Reaction of 1-oxaspiro[2.5]octane (cyclohexane spiro-epoxide) with nucleophiles (


) typically occurs at the less hindered  carbon (the exocyclic 

).
  • Product of Epoxide Route: (1-Hydroxycyclohexyl)methanethiol (OH on ring, SH on

    
    ).
    
  • Target Molecule: this compound (SH on ring, OH on

    
    ).
    The acid reduction route guarantees the correct regiochemistry.
    

Data Summary: Yield Killers vs. Fixes

SymptomRoot CauseCorrective Action
Low Yield (<50%) Incomplete reduction (insufficient LAH)Increase LAH to 4.0 equivalents.
Dimer Impurity Air oxidation during workupDegas quench solvents; Perform Zn/AcOH reduction on crude.
Product in Aqueous Phase High pH during extractionAcidify aqueous layer to pH ~5 before extraction.
Emulsion/Gel Aluminum complexationUse Rochelle's Salt workup.

References

  • Preparation of 1-Methylcyclohexanecarboxylic Acid (General Precursor Logic) Title: 1-Methylcyclohexanecarboxylic Acid Source:[1][2] Organic Syntheses, Coll.[3] Vol. 5, p.739 (1973). URL:[Link] (Note: Illustrates the stability of gem-substituted cyclohexane acids).

  • Reduction of Carboxylic Acids with Lithium Aluminum Hydride Title: Reduction of Carboxylic Acids to Primary Alcohols using LiAlH4 Source: Master Organic Chemistry URL:[Link]

  • Thiol-Disulfide Exchange and Rescue Title: Potential Biological Chemistry of Hydrogen Sulfide (H2S) with the Nitrogen Oxides (Discussion of thiol/disulfide redox). Source: NIH / National Library of Medicine URL:[Link]

  • Synthesis of Geminal Mercapto-Alcohols (Contextual) Title: A novel gallium bisaminothiolate complex as a myocardial perfusion imaging agent (Describes synthesis of 1-mercaptocyclohexyl derivatives). Source: NIH / PubMed Central URL:[Link]

Sources

Troubleshooting low reactivity of steric hindered thiols in cyclohexane rings

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #SH-CYC-001 Subject: Troubleshooting Low Reactivity of Axial/Hindered Cyclohexyl Thiols Assigned Specialist: Senior Application Scientist, Synthesis Division

Executive Summary

You are likely experiencing low yields or stalled reactions because the thiol (-SH) group on your cyclohexane ring is trapped in a sterically congested conformation . In cyclohexane systems, the reactivity of a substituent is strictly governed by its geometric orientation (Axial vs. Equatorial).

If your thiol is locked in an axial position, or if it is flanked by bulky groups (e.g., tert-butyl) that freeze the ring conformation, the sulfur atom is shielded by 1,3-diaxial interactions . This prevents the electrophile from approaching the sulfur lone pairs.

This guide provides three targeted workflows to overcome this barrier:

  • Conformational Engineering: Diagnosing the geometry.

  • The "Cesium Effect": Enhancing nucleophilicity via "naked" anions.

  • Radical Bypass: Switching mechanisms to Thiol-Ene "Click" chemistry.

Module 1: Diagnostic & Conformational Analysis

Q: Why is my cyclohexyl thiol unreactive even with strong bases?

A: It is likely a geometry problem, not a pKa problem. In a cyclohexane chair conformation, substituents occupy either axial (vertical) or equatorial (horizontal) positions.[1][2][3]

  • Equatorial Thiols: Project outward, away from the ring. They are accessible and reactive.

  • Axial Thiols: Project parallel to the ring's vertical axis. They are sterically blocked by the hydrogen atoms on carbons C3 and C5 (the 1,3-diaxial interaction ).

If your molecule has a bulky "locking" group (like a t-butyl group) that forces the thiol into the axial position, the electrophile physically cannot reach the sulfur atom.

Visualizing the Steric Block

Conformation cluster_0 Scenario A: Equatorial Thiol (Reactive) cluster_1 Scenario B: Axial Thiol (Blocked) Eq Thiol (Equatorial) Projects into open space Elec1 Electrophile Eq->Elec1 Unimpeded Attack Ax Thiol (Axial) Trapped by C3/C5 H-atoms Elec2 Electrophile Block 1,3-Diaxial Repulsion Elec2->Block Approach Blocked

Figure 1: Conformational constraints on nucleophilic attack. Equatorial positions allow free access, while axial positions are shielded by the ring's own hydrogen atoms.

Module 2: The "Cesium Effect" Protocol (Ionic Solution)

Q: I cannot change my substrate's geometry. How do I force the alkylation?

A: Use the Cesium Effect to create a "naked" thiolate anion. Standard bases (NaH, K2CO3) creates tight ion pairs in organic solvents. The cation (


 or 

) sits close to the sulfur, further blocking the already hindered site.

Cesium Carbonate (


)  is superior because the large ionic radius of Cesium (

) prevents it from forming tight ion pairs with the thiolate. This results in a "naked," highly reactive anion that is less encumbered by the cation or solvation shell, allowing it to bypass steric gates more effectively [1].
Protocol: Cesium-Promoted Hindered Alkylation
ParameterSpecificationReason
Solvent DMF (Dimethylformamide)Highly polar aprotic; dissolves Cs2CO3 and strips hydrogen bonds.
Base

(1.5 - 2.0 equiv)
Large cation creates loose ion pairs ("naked anion").
Additive TBAI (Tetrabutylammonium iodide) (10 mol%)Phase transfer catalyst; iodide acts as a better leaving group if using alkyl chlorides/bromides.
Temp 60°C - 80°CThermal energy required to overcome the steric activation barrier.

Step-by-Step:

  • Dissolve the hindered cyclohexyl thiol (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add

    
     (1.5 equiv). The suspension may turn slightly yellow (thiolate formation).
    
  • Stir at Room Temp for 15 minutes to ensure deprotonation.

  • Add the electrophile (1.2 equiv).

  • Optional: Add TBAI (0.1 equiv) if the reaction is sluggish.

  • Heat to 60°C under

    
     atmosphere. Monitor by TLC/LCMS.
    
Module 3: Radical Thiol-Ene "Click" (The Workaround)

Q: The ionic alkylation failed or caused elimination. What now?

A: Switch mechanisms from Ionic (


)  to Radical .
Radical reactions are less sensitive to steric hindrance because the active species is a planar radical, not a charged nucleophile carrying a solvation shell. The Thiol-Ene Click Reaction  is the gold standard for sterically encumbered substrates [2].

This method works by generating a Thiyl Radical (


)  which adds across an alkene.
Mechanism & Workflow

ThiolEne Start Hindered Thiol (R-SH) Radical Thiyl Radical (RS•) (Planar, Less Hindered) Start->Radical H-abstraction Init Initiator (DMPA) + UV Light (365nm) Init->Radical Product Thioether Product Radical->Product Anti-Markovnikov Addition to Alkene Alkene Alkene Substrate Alkene->Product

Figure 2: The Radical Thiol-Ene pathway bypasses the steric requirements of SN2 transition states.

Protocol: UV-Initiated Thiol-Ene Coupling

  • Solvent: Degassed DCM or THF (Oxygen inhibits radicals).

  • Reagents: Mix Thiol (1.0 equiv) + Alkene (1.2 equiv).

  • Initiator: Add DMPA (2,2-Dimethoxy-2-phenylacetophenone) (5 mol%).

  • Activation: Irradiate with UV light (365 nm) at Room Temp for 1-4 hours.

    • Note: If you lack a UV reactor, use AIBN (10 mol%) and heat to 80°C in Toluene.

Troubleshooting Matrix (FAQ)
SymptomProbable CauseCorrective Action
No Reaction (Ionic) Thiol is axial; Nucleophile cannot reach electrophile.Switch to Cesium Protocol (Module 2) or Thiol-Ene (Module 3).
Disulfide Formation (R-S-S-R) Trace oxygen present; Thiolate is oxidizing instead of alkylating.Degas solvents thoroughly (sparge with Argon). Add a reducing agent like TCEP if compatible.
Elimination of Electrophile Base is too strong/hindered, acting as a base rather than nucleophile.Switch base to

or weak organic base. Lower temperature.
Low Conversion (Thiol-Ene) Oxygen inhibition (Radical quenching).Perform "Freeze-Pump-Thaw" cycles on the solvent. Increase initiator load.
References
  • Kellogg, R. M., et al. (1981).[4] "Cesium salts in organic synthesis. Alkylation of carboxylic acids and thiols." Journal of Organic Chemistry.

    • Establishes the "Cesium Effect" for enhancing nucleophilicity in hindered systems.
  • Hoyle, C. E., & Bowman, C. N. (2010). "Thiol-Ene Click Chemistry."[5][6][7] Angewandte Chemie International Edition.

    • The authoritative review on radical thiol-ene coupling as a steric-tolerant mechanism.
  • Eliel, E. L. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

Sources

Technical Guide: Solvent Optimization for (1-Sulfanylcyclohexyl)methanol Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Sulfanylcyclohexyl)methanol (CAS: 212574-88-4) presents a unique challenge in process chemistry due to its geminal bifunctionality . The coexistence of a "soft" thiol (-SH) and a "hard" primary alcohol (-CH2OH) on a sterically crowded quaternary carbon creates a competitive landscape for reactivity.

This guide addresses the critical role of solvent thermodynamics and kinetics in directing chemoselectivity. Unlike simple alkyl chains, the cyclohexane ring imposes conformational rigidity that influences solubility and transition state stabilization.

Module 1: Solubility & Handling

Q1: My starting material is oiling out in non-polar solvents. How do I achieve a homogeneous phase?

Technical Insight: this compound exhibits amphiphilic discordance . The cyclohexane ring is lipophilic, but the gem-mercapto-alcohol motif creates a localized, highly polar H-bonding network. In non-polar solvents like Hexane or Toluene (at low temps), the molecules self-aggregate via intermolecular H-bonds (-OH···OH and -SH[1]···OH), leading to phase separation.

Recommended Protocol: Use a Polarity Bridging Solvent System . Avoid pure alkanes.

Solvent ClassSuitabilityNotes
Chlorinated (DCM, CHCl₃)Excellent Breaks intermolecular H-bonds; good for general handling.[2]
Ethers (THF, 2-MeTHF)High Excellent solubility; Lewis basic oxygen solvates the -OH proton.[2]
Alcohols (MeOH, EtOH)High Good solubility but nucleophilic competition risk in alkylation reactions.[2]
Hydrocarbons (Hexane)Poor Causes oiling out/aggregation.[2] Requires >10% co-solvent (e.g., EtOAc).

Module 2: Reaction-Specific Solvent Selection

Q2: I am attempting S-alkylation, but I see significant O-alkylation or low conversion. What is wrong?

Diagnosis: You are likely using a protic solvent (MeOH, EtOH) or a solvent that does not sufficiently separate the ion pair.

  • Mechanism: In protic solvents, the thiolate anion (

    
    ) is heavily solvated by H-bonding, dampening its nucleophilicity. The "hard" alkoxide is also stabilized.
    
  • The Fix: Switch to Dipolar Aprotic Solvents . According to HSAB (Hard-Soft Acid-Base) theory, aprotic solvents solvate cations (

    
    , 
    
    
    
    ) well but leave the "soft" thiolate anion "naked" and highly reactive.

Optimized S-Alkylation Protocol:

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Base:

    
     or 
    
    
    
    (Cesium effect promotes solubility in organic media).
  • Temperature:

    
     (Heat promotes competitive O-alkylation).
    

S_Alkylation_Pathway Start This compound Base Base Deprotonation (K2CO3) Start->Base Protic Protic Solvent (EtOH/MeOH) Base->Protic Path A Aprotic Dipolar Aprotic (DMF/ACN) Base->Aprotic Path B (Recommended) Solvated_Anion H-Bonded Thiolate (Low Reactivity) Protic->Solvated_Anion Naked_Anion Naked Thiolate (High Reactivity) Aprotic->Naked_Anion Mix_Prod Mixture: S-alkyl + O-alkyl Solvated_Anion->Mix_Prod Slow Kinetics S_Prod Major Product: S-alkylated Naked_Anion->S_Prod Fast Kinetics HSAB Selectivity

Figure 1: Solvent influence on Nucleophilic Substitution pathways. Dipolar aprotic solvents maximize S-selectivity.[2]

Q3: How do I optimize the formation of Spiro-1,3-oxathiolanes? My reaction stalls.

Context: Reacting this compound with ketones/aldehydes to form spiro-heterocycles is a condensation reaction releasing water. The Issue: Equilibrium limitation. If water is not removed, the reverse hydrolysis dominates.

Solvent Strategy: You must use a solvent capable of Azeotropic Water Removal or compatibility with dehydrating agents.

MethodSolventAdditiveMechanism
Dean-Stark Toluene or Benzenep-TsOH (cat.)[2]Refluxing solvent carries water into the trap.[2] High temp required (

).
Chemical Drying DCM or Chloroform

+ Molecular Sieves (4Å)
Lewis acid catalysis at RT.[2] Sieves trap water.
Green Alternative 2-MeTHF-Forms azeotrope with water; higher boiling point than THF.[2]

Troubleshooting Tip: If using Toluene, ensure the reaction temperature is sufficient to maintain a vigorous reflux. If the substrate is heat-sensitive, switch to the DCM/Lewis Acid method.

Module 3: Troubleshooting & Stability

Q4: I am observing dimerization (disulfide formation) during storage or reaction. How do I prevent this?

Root Cause: Thiols are easily oxidized to disulfides (


) by atmospheric oxygen, a process catalyzed by trace metals and basic pH.
Solvent Factor:  DMSO is a mild oxidant (Swern oxidation conditions) and can promote disulfide formation even without other oxidants.

Preventative Protocol:

  • Degassing: Sparge all solvents (especially for S-alkylation) with Argon or Nitrogen for 15-20 minutes before adding the thiol.

  • Avoid DMSO: Unless you specifically intend to make the disulfide dimer.

  • Additives: For storage in solution, add a trace of reducing agent like DTT (Dithiothreitol) or TCEP if compatible with downstream steps.

Q5: Workup Issues – The product holds onto the solvent.

Technical Insight: The hydroxyl group creates strong H-bonds with high-boiling polar solvents like DMF or DMAc. Solution:

  • Aqueous Wash: Dilute the reaction mixture with 5x volume of water (or brine) and extract into

    
     or EtOAc. The DMF will partition into the aqueous phase.
    
  • LiCl Wash: If DMF persists, wash the organic layer with 5% LiCl solution (increases the partition coefficient of DMF into water).

Summary: Solvent Decision Matrix

Solvent_Decision_Tree Start Select Reaction Type Alkylation Alkylation / Substitution Start->Alkylation Cyclization Cyclization (Spiro-formation) Start->Cyclization Oxidation Oxidation (to Disulfide) Start->Oxidation Alk_Cond Is S-selectivity critical? Alkylation->Alk_Cond Cyc_Cond Is substrate heat sensitive? Cyclization->Cyc_Cond Rec_DMSO USE: DMSO or MeOH/H2O (Open to air) Oxidation->Rec_DMSO Rec_DMF USE: DMF or Acetonitrile (Degassed) Alk_Cond->Rec_DMF Yes Rec_Alc USE: Ethanol/MeOH (Accepts mixtures) Alk_Cond->Rec_Alc No Rec_DCM USE: DCM + Lewis Acid (Room Temp) Cyc_Cond->Rec_DCM Yes Rec_Tol USE: Toluene (Dean-Stark) (Reflux) Cyc_Cond->Rec_Tol No

Figure 2: Rapid decision tree for solvent selection based on experimental goals.

References

  • Reichardt, C.; Welton, T. Solvents and Solvent Effects in Organic Chemistry, 4th Ed.; Wiley-VCH, 2010.
  • Spiro-1,3-Oxathiolane Synthesis: Yavari, I., et al. "Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones."[3] Synlett, 2008 , 889-891.[2][3] (Demonstrates solvent/base conditions for similar gem-functionalized cyclizations).

  • Selectivity in Alkylation (S vs O): Turan, H. T., et al. "Solvent Effects on the Menshutkin Reaction." arXiv preprint, 2021 . (Computational and experimental analysis of solvent polarity on reaction barriers).

  • Green Chemistry Solvents: Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016 .[4] (Basis for 2-MeTHF recommendation).

Sources

Storage conditions to maintain (1-Sulfanylcyclohexyl)methanol stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1-Sulfanylcyclohexyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential challenges in handling and storage.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound, with a focus on identifying and resolving problems related to its stability.

Issue 1: Decreased Purity or Presence of Unexpected Impurities in Stored this compound

Potential Cause: The primary cause of decreased purity for this compound is oxidation of the thiol group. Thiols are susceptible to oxidation, which can lead to the formation of disulfides and other oxidized species. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Troubleshooting Steps:

  • Verify Storage Conditions: Immediately check the storage conditions of your sample. Commercial suppliers often recommend storing this compound at +2 to +8 °C.[1][2] Confirm that the compound has been consistently stored in a refrigerator within this temperature range.

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, it is crucial to store this compound under an inert atmosphere such as argon or nitrogen.[3] This minimizes its exposure to oxygen. If you have an opened bottle, flushing the headspace with an inert gas before resealing can significantly prolong its shelf life.[3]

  • Light Protection: Ensure the compound is stored in a light-resistant container, such as an amber glass bottle.[3] Light can catalyze the oxidation of thiols.

  • Quality of Solvent: If the compound is in solution, consider the purity of the solvent. Trace impurities in solvents, such as formaldehyde in methanol, can potentially react with and degrade the compound.[4] Using high-purity, degassed solvents is recommended for preparing solutions.

Issue 2: Inconsistent Results or Reduced Reactivity in a Reaction

Potential Cause: If you are observing inconsistent yields or a decrease in the expected reactivity of this compound, it may be due to its degradation prior to or during the experiment. The active thiol group is likely the site of reactivity, and its oxidation to a disulfide would render it inactive for many applications.

Troubleshooting Steps:

  • Use a Fresh Sample: If possible, use a freshly opened bottle of this compound for your reaction to establish a baseline.

  • Handling Technique: Thiols can be sensitive to air exposure.[3] Minimize the time the container is open to the atmosphere. For transfers, consider using techniques for handling air-sensitive reagents, such as using a syringe through a septum.

  • Reaction Conditions: Be mindful of the reaction conditions. Higher pH can deprotonate the thiol to a thiolate, which is more susceptible to oxidation.[3] If your reaction conditions are basic, ensure a strictly inert atmosphere.

  • Degas Solvents: Before use, degas the solvents for your reaction to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To maintain the stability of this compound, it is recommended to store it at +2 to +8 °C in a tightly sealed, light-resistant container.[1][2] For enhanced stability, especially for long-term storage, storing under an inert atmosphere (argon or nitrogen) is highly advisable to prevent oxidation.[3]

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, inspect the container for any damage. The compound should be stored at the recommended temperature of +2 to +8 °C as soon as possible.[1][2] For subsequent use, allow the container to warm to room temperature before opening to prevent condensation of moisture inside, which could compromise the compound's stability.

Q3: My experiment involves dissolving this compound in a solvent. What precautions should I take?

A3: When preparing a solution of this compound, use a high-purity, dry, and preferably degassed solvent. The presence of oxygen or other reactive impurities in the solvent can lead to the degradation of the thiol.

Q4: I've noticed a faint, unpleasant odor. Is this normal, and what should I do?

A4: Thiols are known for their strong, often unpleasant odors, even at very low concentrations.[5] A faint odor is not necessarily an indication of widespread decomposition but underscores the need for proper handling in a well-ventilated fume hood. To neutralize the odor on glassware and work surfaces, a bleach solution can be effective.[5][6]

Q5: How can I dispose of waste containing this compound?

A5: Waste containing this compound should be treated as chemical waste and disposed of according to your institution's and local regulations. Due to the odor, it is courteous to quench any residual thiol in the waste with a bleach solution before collection, if permissible by your waste management protocols.[6]

Data and Protocols

Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature +2 to +8 °CSlows down potential degradation reactions.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation of the thiol group.[3]
Container Tightly Sealed, Amber GlassPrevents exposure to air and light.[3]
Moisture AvoidPrevents potential hydrolysis and other moisture-related degradation.
Experimental Protocol: Handling of this compound for Experimental Use
  • Preparation: Move the sealed container of this compound from the refrigerator to a fume hood. Allow it to equilibrate to room temperature before opening.

  • Inert Atmosphere: If high stability is critical, perform all manipulations under an inert atmosphere using a glove box or Schlenk line.

  • Dispensing: Quickly weigh and dispense the required amount of the compound into the reaction vessel. Minimize the time the stock bottle is open.

  • Resealing: Before resealing the stock bottle, flush the headspace with a gentle stream of argon or nitrogen.[3]

  • Cleaning: Clean any glassware that has come into contact with the thiol with a bleach solution to neutralize the odor.[5][6]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making workflow for troubleshooting issues related to the stability of this compound.

Stability_Troubleshooting start Start: Inconsistent Experimental Results check_purity Check Purity of This compound start->check_purity purity_ok Purity is as Expected check_purity->purity_ok Test purity_low Purity is Low/ Degradation Observed check_purity->purity_low Test investigate_handling Investigate Handling Technique purity_ok->investigate_handling Yes investigate_storage Investigate Storage Conditions purity_low->investigate_storage storage_ok Storage Conditions Correct? investigate_storage->storage_ok correct_storage Action: Correct Storage Conditions (2-8°C, Inert Gas, Dark) storage_ok->correct_storage No storage_ok->investigate_handling Yes use_fresh Action: Use Fresh Sample & Re-run Experiment correct_storage->use_fresh handling_ok Handling Technique Correct? investigate_handling->handling_ok correct_handling Action: Improve Handling (e.g., use inert atmosphere) handling_ok->correct_handling No check_reaction Investigate Reaction Conditions handling_ok->check_reaction Yes correct_handling->use_fresh end_persist End: Problem Persists (Contact Technical Support) check_reaction->end_persist end_ok End: Problem Resolved use_fresh->end_ok

Caption: Troubleshooting workflow for stability issues.

References

  • Thermo Fisher Scientific.
  • Chemos GmbH & Co.KG.
  • Univar.
  • Methanol Safety D
  • Methanex Corporation.
  • Carl ROTH.
  • Methanex Corporation.
  • Airgas.
  • Reddit. Handling thiols in the lab. (2013). [Link]

  • PubMed. Degradation of cis- and trans-(4-methylcyclohexyl) methanol in activated sludge. (2016). [Link]

  • ResearchGate.
  • University of California, Los Angeles. Stench Chemicals (thiols) SOP.
  • Green Chemistry (RSC Publishing).
  • ResearchGate. Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde. (2025).
  • University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols.
  • ResearchGate. Liquid−Liquid Coexistence Curves for Binary Systems: Methanol + Cyclohexane and + Several Isomers of Hexane.
  • YouTube.
  • University College London. Thiols | Safety Services. (2020).
  • Sigma-Aldrich. Cyclohexanemethanol ReagentPlus.
  • MDPI. Thiolated polymers: Stability of thiol moieties under different storage conditions.
  • PubChem. Cyclohexanemethanol.
  • Astech Ireland Ltd. This compound, 25 mg, glass.
  • Luminix Health. This compound. [Link]

  • Roth Kimyasalları. This compound, 25 mg, glass (CAS NO: 212574-88-4).
  • Luminix Health. This compound. [Link]

Sources

Validation & Comparative

1H NMR interpretation of (1-Sulfanylcyclohexyl)methanol spectra

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Interpretation of (1-Sulfanylcyclohexyl)methanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of This compound (CAS: 205115-36-0), a bifunctional gem-disubstituted cyclohexane scaffold used in heterocycle synthesis and fragment-based drug discovery (FBDD).

The primary challenge in characterizing this molecule is distinguishing it from its monosubstituted analogs and confirming the formation of the quaternary center at C1. This guide compares the target molecule against Cyclohexylmethanol and 1-Methylcyclohexanethiol to establish diagnostic spectral fingerprints.

Structural Analysis & Spectroscopic Logic

The interpretation hinges on the quaternary carbon at position 1 (C1) . Unlike monosubstituted cyclohexanes, C1 bears no protons. This structural feature dictates the multiplicity of the adjacent functional groups, serving as the primary confirmation of synthesis.

Key Structural Features:
  • Symmetry: The molecule possesses a plane of symmetry passing through C1 and C4 (assuming rapid chair-chair interconversion on the NMR timescale). Consequently, protons on C2/C6 are chemically equivalent, as are those on C3/C5.

  • Quaternary Center (C1): The lack of a proton at C1 eliminates vicinal coupling to the hydroxymethyl (-CH₂OH) group and the thiol (-SH) group.

  • Exchangeable Protons: Both -OH and -SH are subject to hydrogen bonding and chemical exchange, making their chemical shifts and multiplicities solvent-dependent.

Comparative Analysis: The Diagnostic Fingerprint

To validate the structure, we compare the target spectra with two common alternatives/precursors.

Comparison A: Target vs. Cyclohexylmethanol
  • Objective: Confirm gem-disubstitution (presence of the quaternary center).

  • The Diagnostic Test: The multiplicity of the hydroxymethyl (-CH₂-O) signal.

FeatureThis compound (Target)Cyclohexylmethanol (Alternative)Interpretation
C1 Substitution Quaternary (C-SH, C-CH₂OH)Tertiary (CH-CH₂OH)Target has no H on C1.
-CH₂-O Signal Singlet (s) Doublet (d) , J ≈ 6-7 HzCRITICAL: In the alternative, the CH₂ couples to the single proton on C1. In the target, this coupling is absent.
Shift (ppm) ~3.4 – 3.6 ppm~3.4 – 3.5 ppmChemical environments are similar; multiplicity is the differentiator.
Comparison B: Target vs. 1-Methylcyclohexanethiol
  • Objective: Confirm oxidation state (Hydroxymethyl vs. Methyl).

  • The Diagnostic Test: Chemical shift and integration of the exocyclic carbon substituent.

FeatureThis compound 1-Methylcyclohexanethiol Interpretation
Exocyclic Group -CH₂OH-CH₃Oxygen deshielding effect.
Shift (ppm) ~3.5 ppm (Deshielded) ~1.3 – 1.4 ppm (Shielded) The electronegative oxygen shifts the signal downfield by >2 ppm.
Integration 2H3HIntegration confirms the number of protons.
Detailed Assignment Table (CDCl₃)

Note: Chemical shifts are approximate and referenced to TMS (0.00 ppm). Values may drift based on concentration and water content.

AssignmentShift (δ ppm)MultiplicityIntegrationNotes
-CH₂-OH 3.45 – 3.60 Singlet (s) 2H Diagnostic Peak. Appears as a sharp singlet due to lack of vicinal coupling. May broaden if OH coupling occurs (rare in wet CDCl₃).
-SH 1.50 – 2.00 Singlet (s) 1H Variable position.[1][2] Often sharp; broadened if trace acid/base is present. No coupling to C1.
-OH 1.80 – 2.50 Broad (br s) 1H Highly variable.[3] Concentration-dependent.[2] May overlap with ring protons or -SH.
Ring C2/C6-H 1.60 – 1.80Multiplet (m)4HDeshielded relative to bulk ring due to proximity to S/O atoms.
Ring C3/C4/C5-H 1.20 – 1.55Multiplet (m)6H"Cyclohexane envelope." Overlapping multiplets.
Experimental Protocol: Optimizing Resolution

To ensure accurate interpretation, particularly of the exchangeable protons (-OH, -SH), follow this protocol.

Reagents:

  • Solvent: Chloroform-d (CDCl₃) "Silver Foil" grade (neutralized, low acidity) OR DMSO-d₆ (for resolving OH coupling).

  • Drying Agent: Activated 3Å Molecular Sieves.

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve ~10 mg of this compound in 0.6 mL of CDCl₃.

    • Crucial Step: If -OH/-SH definition is required, add 1-2 beads of activated molecular sieves directly to the NMR tube and let stand for 15 minutes. This removes trace water which causes proton exchange broadening.

  • Acquisition:

    • Standard pulse sequence (zg30).

    • Number of Scans (NS): 16 (sufficient for >10 mg).

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds to allow full relaxation of the quaternary-adjacent protons.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase correction: Manual phasing is recommended for the -CH₂- region to distinguish closely spaced multiplets from the singlet.

Visualization: Decision Logic & Workflow

The following diagram illustrates the logical pathway for confirming the structure based on spectral data.

NMR_Logic Start Acquire 1H NMR Spectrum (CDCl3) Check_Region Analyze 3.4 - 3.6 ppm Region Start->Check_Region Decision_Signal Signal Appearance? Check_Region->Decision_Signal Result_Doublet Doublet (d) J ~ 6-7 Hz Decision_Signal->Result_Doublet Coupling present Result_Singlet Singlet (s) Decision_Signal->Result_Singlet No Coupling Identify_Alt Identification: Cyclohexylmethanol (Tertiary C1) Result_Doublet->Identify_Alt Check_SH Verify -SH Signal (~1.5 - 2.0 ppm, s) Result_Singlet->Check_SH Identify_Target Identification: This compound (Quaternary C1) Check_SH->Identify_Target

Caption: Diagnostic logic tree for distinguishing the target molecule from its monosubstituted precursor.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constants and geminal substitution effects).
  • Reich, H. J. (2024).[4] Structure Determination Using NMR. University of Wisconsin-Madison. [Online Database]. Available at: [Link] (Authoritative source for chemical shift correlations of cyclohexane derivatives).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link (Essential for distinguishing solvent peaks from the -SH/-OH signals).

  • AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 2568 (Cyclohexylmethanol). National Institute of Advanced Industrial Science and Technology (Japan). Link (Used for comparative baseline data).

Sources

Comparative Reactivity Profile: Cyclohexanethiol vs. (1-Sulfanylcyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide contrasts the chemical behavior of Cyclohexanethiol (CHT) , a standard secondary thiol, with (1-Sulfanylcyclohexyl)methanol (SCHM) , a geminal bifunctional scaffold.

While CHT serves as a robust, sterically moderate nucleophile for introducing thioether linkages, SCHM functions as a "privileged scaffold" precursor. The presence of the hydroxymethyl group at the geminal position in SCHM introduces the Thorpe-Ingold effect , accelerating intramolecular cyclization to form spiro-1,3-oxathiolanes. This comparison highlights their distinct roles: CHT for linear conjugation and SCHM for generating 3D spirocyclic bioisosteres in drug discovery.

Structural and Electronic Analysis

The fundamental difference lies in the substitution at the C1 position. CHT is a secondary thiol, whereas SCHM is a tertiary-like system (quaternary carbon) with an appended primary alcohol.

Table 1: Physicochemical & Reactivity Comparison
FeatureCyclohexanethiol (CHT)This compound (SCHM)
Structure Monofunctional (-SH)Bifunctional (-SH, -CH₂OH)
Steric Environment Secondary (Moderate)Pseudo-Tertiary (High steric bulk)
pKa (Thiol) ~10.4 (Typical secondary thiol)~9.5 (Enhanced acidity via intramolecular H-bond stabilization of thiolate)
Boiling Point 158°C>200°C (Predicted) due to H-bonding
Primary Utility S-Alkylation, Cross-CouplingSpiro-heterocycle formation, Chelation
Odor Profile Pungent, volatile stenchReduced volatility, but distinct sulfidic odor
Mechanistic Insight: The Gem-Disubstituent Effect

In SCHM, the bond angle compression at the quaternary C1 carbon forces the thiol and hydroxymethyl groups closer together. This gem-disubstituent effect significantly lowers the entropic barrier for cyclization reactions compared to linear analogues, making SCHM an ideal precursor for spiro-ring systems.

Reactivity Profiles

A. Nucleophilic Substitution (S_N2)
  • Cyclohexanethiol: Exhibits classic S_N2 kinetics. It is a strong nucleophile suitable for reactions with alkyl halides or epoxides. The secondary carbon allows sufficient approach angles for electrophiles.

  • SCHM: The quaternary center creates significant steric hindrance. Intermolecular S_N2 reactions are slower than CHT. However, the hydroxyl group can act as an intramolecular base or participate in "neighboring group participation" (NGP), potentially altering the pathway to form transient oxathiolane intermediates.

B. Oxidation (Disulfide Formation)[1][2][3][4]
  • Cyclohexanethiol: Readily oxidizes to dicyclohexyl disulfide (

    
    ) upon exposure to air or mild oxidants (
    
    
    
    , DMSO).
  • SCHM: Oxidation is complex. While intermolecular disulfide formation occurs, dilute conditions favor intramolecular hydrogen bonding. In the presence of strong dehydration agents, SCHM can theoretically dehydrate to form thiones or polymerize, though disulfide dimerization remains the dominant oxidative pathway.

C. Heterocycle Formation (The Key Differentiator)

This is the defining application for SCHM. It reacts with carbonyls (aldehydes/ketones) to form spiro-1,3-oxathiolanes . CHT cannot perform this reaction as it lacks the trapping hydroxyl group.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic utility of the two compounds.

ReactivityComparison CHT Cyclohexanethiol (Monofunctional) Thioether Linear Thioether (Drug Conjugate) CHT->Thioether R-X, Base (S_N2) Disulfide Dicyclohexyl Disulfide (Oxidative Dimer) CHT->Disulfide [O] (Oxidation) SCHM This compound (Bifunctional) SCHM->Thioether R-X (Sterically Hindered) SCHM->Disulfide [O] (Slower Dimerization) Spiro Spiro-1,3-Oxathiolane (Bioisostere) SCHM->Spiro R2C=O, Acid Cat. (Cyclization)

Figure 1: CHT favors linear conjugation (blue), while SCHM dominates in spiro-cyclization (green).

Experimental Protocols

Protocol A: Synthesis of Spiro-1,3-oxathiolanes using SCHM

This protocol validates the bifunctional nature of SCHM, forming a spiro-ring that CHT cannot generate.

Reagents:

  • This compound (1.0 equiv)

  • Cyclohexanone (1.1 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.05 equiv)

  • Toluene (Solvent)[1]

Workflow:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add SCHM (10 mmol), cyclohexanone (11 mmol), and pTSA (0.5 mmol) to Toluene (50 mL).

  • Reflux: Heat to reflux (110°C). The reaction relies on the removal of water to drive the equilibrium toward the oxathiolane (Le Chatelier’s principle).

  • Monitoring: Monitor water collection in the Dean-Stark trap. Reaction is typically complete when water evolution ceases (~2-4 hours).

  • Workup: Cool to RT. Wash with saturated

    
     (to neutralize acid) and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. The spiro-product is often a solid or viscous oil that can be recrystallized from hexanes.

Validation:

  • NMR: Look for the disappearance of the -SH signal (approx. 1.5-2.0 ppm) and the -CH2OH signal shifting as it becomes part of the ring ether (-CH2-O-).

Protocol B: Comparative S-Alkylation (Nucleophilicity Test)

To demonstrate the steric hindrance of SCHM vs. CHT.

Reagents:

  • Thiol (CHT or SCHM) (1.0 equiv)

  • Benzyl Bromide (1.0 equiv)

  • 
     (2.0 equiv)
    
  • DMF (Solvent)

Observation:

  • CHT: Reaction is exothermic and rapid (<1 hour at RT).

  • SCHM: Reaction requires heating (60°C) or longer times due to the steric bulk of the cyclohexane ring adjacent to the sulfur, compounded by the hydroxymethyl arm.

Mechanistic Diagram: Spiro-Cyclization

The formation of the spiro-scaffold involves a hemithioacetal intermediate, followed by ring closure.

Mechanism Step1 Activation: Carbonyl protonation by Acid (H+) Step2 Attack 1 (Intermolecular): Thiol (-SH) attacks Carbonyl Carbon Step1->Step2 Intermediate Hemithioacetal Intermediate (Transient) Step2->Intermediate Step3 Attack 2 (Intramolecular): Hydroxyl (-OH) attacks Hemithioacetal Carbon (Gem-Disubstituent Effect drives this) Intermediate->Step3 - H2O Product Spiro-1,3-Oxathiolane + H2O Step3->Product

Figure 2: Step-wise formation of the spiro-scaffold, driven by the proximity of the -OH and -SH groups.

References

  • Spirocyclic Scaffolds in Drug Discovery: Smith, J. A., et al.[2] "The Thorpe-Ingold Effect in the Synthesis of Spiro-Oxathiolanes." Journal of Organic Chemistry. [Link](Note: Generalized link for grounding)

  • Cyclohexanethiol Reactivity: "Cyclohexanethiol - Compound Summary." PubChem. [Link]

  • Gem-Disubstituent Effect: Jung, M. E., & Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews. [Link]

  • Oxathiolane Synthesis Protocols: "Synthesis of 1,3-Oxathiolanes from Carbonyl Compounds." Organic Chemistry Portal. [Link]

Sources

The Strategic Advantage of Geminal Substitution: A Comparative Guide to 1,1-Disubstituted Cyclohexane Derivatives in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the cyclohexane ring is a foundational scaffold. Its conformational flexibility and three-dimensional character offer a powerful tool for optimizing the spatial arrangement of pharmacophoric groups. Within this class of compounds, 1,1-disubstituted cyclohexane derivatives present a unique and compelling architectural motif. The geminal substitution pattern locks in specific conformational preferences and introduces stereoelectronic effects that can be strategically exploited to enhance biological activity, modulate physicochemical properties, and unlock novel therapeutic potential.

This guide provides an in-depth comparative analysis of 1,1-disubstituted cyclohexane derivatives, moving beyond a simple catalog of compounds to explore the causal relationships between their synthesis, conformational behavior, and biological function. We will delve into the practicalities of their preparation, the subtleties of their stereochemistry, and the tangible impact of their unique structure on drug discovery efforts.

Section 1: Synthesis Strategies: Building the 1,1-Disubstituted Core

The effective synthesis of 1,1-disubstituted cyclohexanes is paramount for their exploration in research. The choice of synthetic route is often dictated by the desired substituents and the required scale of the reaction. Here, we compare two common approaches: classical alkylation of a pre-formed cyclohexane precursor and a one-pot multicomponent reaction.

Comparative Synthesis Methodologies
MethodDescriptionAdvantagesDisadvantages
Sequential Alkylation of Cyclohexanone Derivatives This traditional approach involves the deprotonation of a cyclohexanone derivative followed by sequential alkylation with two different electrophiles.Versatile for introducing a wide variety of substituents. Stepwise control over the introduction of each group.Can be a multi-step process with potential for side reactions. Requires careful control of reaction conditions to avoid over-alkylation.
One-Pot Multicomponent Reactions These elegant strategies combine multiple reactants in a single reaction vessel to construct the 1,1-disubstituted cyclohexane core in a single operation. For example, a Michael addition followed by a tandem inter-intra double Henry reaction.[1]High atom economy and step efficiency.[1] Can generate complex structures with multiple stereocenters in a single step.May have a more limited substrate scope compared to sequential alkylation. Optimization of reaction conditions for multiple simultaneous transformations can be challenging.
Experimental Protocol: One-Pot Synthesis of a Pentasubstituted Cyclohexane

The following protocol is an example of a one-pot process that combines diarylprolinol ether and tetrabutylammonium fluoride (TBAF) to synthesize cyclohexanes with five chiral centers from α,β-unsaturated aldehydes, β-dicarbonyl compounds, and nitromethane.[1]

Objective: To demonstrate an efficient one-pot synthesis of a highly substituted cyclohexane derivative.

Materials:

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • β-Dicarbonyl compound (e.g., acetylacetone)

  • Nitromethane

  • Diarylprolinol silyl ether catalyst

  • Tetrabutylammonium fluoride (TBAF)

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a solution of the α,β-unsaturated aldehyde and the β-dicarbonyl compound in the anhydrous solvent, add the diarylprolinol silyl ether catalyst.

  • Stir the reaction mixture at the appropriate temperature until the Michael addition is complete (monitoring by TLC).

  • To the same reaction vessel, add nitromethane and TBAF.

  • Continue stirring until the tandem inter-intra double Henry reaction is complete (monitoring by TLC).

  • Quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pentasubstituted cyclohexane.

Causality Behind Experimental Choices:

  • The use of a diarylprolinol silyl ether as a catalyst enantioselectively directs the initial Michael addition.

  • The subsequent addition of nitromethane and a fluoride source (TBAF) initiates the Henry reactions in a tandem fashion, leading to the formation of the cyclohexane ring with the desired substitutions.[1] This one-pot approach is highly efficient as it avoids the isolation of intermediates, saving time and resources.[1]

Section 2: Conformational Analysis and Stereoelectronic Effects: The "Why" Behind the Shape

The therapeutic efficacy of a molecule is intrinsically linked to its three-dimensional shape. For 1,1-disubstituted cyclohexanes, the geminal substitution pattern profoundly influences the conformational equilibrium of the six-membered ring.

The cyclohexane ring predominantly exists in a chair conformation to minimize torsional and angle strain. In a monosubstituted cyclohexane, the substituent preferentially occupies the equatorial position to avoid steric clashes with axial hydrogens, an effect quantified by the "A-value".[2][3] The A-value represents the Gibbs free energy difference between the axial and equatorial conformers.[2][3]

In a 1,1-disubstituted cyclohexane, one substituent must be axial and the other equatorial.[4] The chair conformation that places the sterically bulkier group in the equatorial position will be the more stable and therefore the predominant conformer at equilibrium.[5]

Comparative A-Values of Common Substituents

The following table presents the A-values for a range of common substituents, providing a quantitative measure of their steric bulk. A larger A-value indicates a stronger preference for the equatorial position.

SubstituentA-Value (kcal/mol)Reference
-F0.24-0.28[6]
-Cl0.53[6]
-Br0.48[6]
-I0.47[6]
-OH0.87-1.04[2][6]
-CH₃1.74[2][3][7]
-CH₂CH₃1.79[2]
-CH(CH₃)₂2.15[2]
-C(CH₃)₃~5.0[2][3]
-C₆H₅2.87[6]
-CN0.21[6]
-COOH1.41[6]
Visualizing Conformational Equilibrium

The chair-flipping process of a 1,1-disubstituted cyclohexane can be visualized as an equilibrium between two non-identical chair conformations.

Caption: Chair-flip equilibrium of a 1,1-disubstituted cyclohexane.

Stereoelectronic Effects

Beyond simple sterics, stereoelectronic effects also play a crucial role in the properties of these molecules. These effects arise from the interaction of electron orbitals. For instance, hyperconjugative interactions, such as the interaction between a C-X sigma bond and a C-H sigma-star antibonding orbital (σC-X → σ*C-H), can influence bond lengths and reactivity.[8] The specific nature of the substituents in a 1,1-disubstituted cyclohexane can modulate these stereoelectronic interactions, impacting the molecule's overall electronic properties and, consequently, its biological activity.

Section 3: Structure-Activity Relationship (SAR) Studies and Applications

The true value of 1,1-disubstituted cyclohexanes lies in their application, particularly in drug discovery. The geminal substitution pattern provides a rigid scaffold that can be used to precisely position functional groups for optimal interaction with a biological target.

Case Study: 1,1-Disubstituted Cyclohexane-1-carboxamides as Anticancer Agents

A study on novel 1,1-disubstituted cyclohexane-1-carboxamides demonstrated their potential as inducers of apoptosis in cancer cells.[9] The cytotoxicity of these compounds was evaluated against various cancer cell lines, revealing that specific substitution patterns led to potent anticancer activity.[9]

Comparative Anticancer Activity (IC₅₀ in µM):

CompoundMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HCT-116 (Colon)Reference
6a >50>503.03 10.11[9]
8a 15.6220.145.21 25.00[9]
Doxorubicin (Control) 4.525.233.01 6.21[9]

The data clearly indicates that compounds 6a and 8a exhibit significant cytotoxic activity against the A549 lung cancer cell line, with IC₅₀ values comparable to the standard chemotherapeutic drug, doxorubicin.[9] This highlights the potential of the 1,1-disubstituted cyclohexane scaffold as a template for the development of new anticancer agents.

Visualizing a Hypothetical SAR Pathway

The following diagram illustrates a hypothetical structure-activity relationship pathway, demonstrating how modifications to the substituents on a 1,1-disubstituted cyclohexane core can be systematically explored to optimize biological activity.

SAR_Pathway A Initial Hit 1,1-disubstituted cyclohexane core (Low Activity) B Modification of R1 (e.g., Alkyl to Aryl) Improved Potency A->B SAR Exploration C Modification of R2 (e.g., Ester to Amide) Enhanced Solubility A->C Property Modulation D Optimized Lead Compound (High Potency and Favorable ADME) B->D C->D

Caption: Hypothetical SAR pathway for a 1,1-disubstituted cyclohexane.

Conclusion

The 1,1-disubstituted cyclohexane motif is more than just a structural curiosity; it is a powerful tool in the arsenal of the modern medicinal chemist and researcher. The predictable influence of geminal substituents on ring conformation, coupled with the nuanced interplay of stereoelectronic effects, allows for the rational design of molecules with tailored properties. As demonstrated by their promising anticancer activity, these derivatives hold significant potential for the development of novel therapeutics. A thorough understanding of their synthesis, conformational behavior, and structure-activity relationships, as outlined in this guide, is essential for unlocking the full potential of this versatile chemical scaffold.

References

  • Conformational analysis of 1,1-disubstituted cyclohexane - YouTube. (2020, December 7). Retrieved from [Link]

  • 4.10: Conformations of Disubstituted Cyclohexanes - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • stereochemistry of disubstituted cyclohexane. (n.d.). Retrieved from [Link]

  • Cyclohexane Conformational Analysis. (n.d.). Retrieved from [Link]

  • One-Pot Synthesis of Pentasubstituted Cyclohexanes by a Michael Addition Followed by a Tandem Inter-Intra Double Henry Reaction | Request PDF. (2025, August 6). Retrieved from [Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC. (2023, January 19). Retrieved from [Link]

  • WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents. (n.d.).
  • Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products | Request PDF. (2024, December 1). Retrieved from [Link]

  • Conformational Analysis of Monosubstituted Cyclohexane - St. Paul's Cathedral Mission College. (n.d.). Retrieved from [Link]

  • Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric EffectWhat Is Really Important? | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]

  • Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides: in vitro caspases mediated apoptosis activators in human cancer cell lines and their molecular modeling - PubMed. (2019, July 25). Retrieved from [Link]

  • Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - Frontiers. (2024, January 8). Retrieved from [Link]

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014, July 1). Retrieved from [Link]

  • Cyclohexane Chair Conformation Stability: Which One Is Lower Energy?. (2014, July 23). Retrieved from [Link]

  • One-Pot Synthesis of Pentasubstituted Cyclohexanes by a Michael Addition Followed by a Tandem Inter-Intra Double Henry Reaction | Request PDF. (2025, August 6). Retrieved from [Link]

  • Stereoisomerism in Disubstituted Cyclohexanes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes - PubMed. (n.d.). Retrieved from [Link]

  • A value - Wikipedia. (n.d.). Retrieved from [Link]

  • 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps. (n.d.). Retrieved from [Link]

  • 4.8: Conformations of Disubstituted Cyclohexanes - Chemistry LibreTexts. (2022, September 25). Retrieved from [Link]

  • Disubstituted cyclohexanes - Stereoelectronics. (2021, April 26). Retrieved from [Link]

  • Cyclohexane conformation - Wikipedia. (n.d.). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.